1-(4-Fluorophenyl)propane-1,2-dione
Description
BenchChem offers high-quality 1-(4-Fluorophenyl)propane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)propane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-fluorophenyl)propane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYYALHDOSIMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 1-(4-Fluorophenyl)propane-1,2-dione
Executive Summary
1-(4-Fluorophenyl)propane-1,2-dione (CAS: 10557-24-1) is a vicinal diketone intermediate critical to the synthesis of nitrogen-containing heterocycles, particularly quinoxalines and imidazoles. Distinguished by the presence of a para-fluorine substituent, this compound offers unique electronic properties compared to its non-fluorinated analog, 1-phenyl-1,2-propanedione. The fluorine atom exerts a strong inductive effect (
This guide details the physicochemical profile, validated synthetic protocols, and mechanistic reactivity of 1-(4-Fluorophenyl)propane-1,2-dione, serving as a reference for researchers in drug discovery and organic synthesis.
Physicochemical Profile
The compound is characterized by the presence of two adjacent carbonyl groups (an
Table 1: Key Chemical Identifiers and Properties[1]
| Property | Data |
| Chemical Name | 1-(4-Fluorophenyl)propane-1,2-dione |
| CAS Number | 10557-24-1 |
| Molecular Formula | |
| Molecular Weight | 166.15 g/mol |
| SMILES | FC1=CC=C(C=C1)C(C(C)=O)=O |
| Appearance | Yellow to orange liquid or low-melting solid (dependent on purity) |
| Boiling Point | ~105–110 °C at 15 mmHg (Predicted/Analogous) |
| Solubility | Soluble in DCM, chloroform, methanol, DMSO; sparingly soluble in water.[1][2] |
| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
Synthetic Pathways[3][4][5]
The most reliable and widely cited method for synthesizing 1-(4-Fluorophenyl)propane-1,2-dione is the Riley oxidation of the corresponding ketone, 4'-fluoropropiophenone, using selenium dioxide (
Protocol A: Selenium Dioxide Oxidation (Riley Oxidation)
Mechanism:
The reaction proceeds via the formation of a
Step-by-Step Methodology:
-
Reagents:
-
4'-Fluoropropiophenone (1.0 equiv)[3]
-
Selenium dioxide (
) (1.1 – 1.3 equiv) -
Solvent: 1,4-Dioxane (wet) or Acetic Acid. Water (small amount) is crucial to catalyze the reaction.
-
-
Procedure:
-
Dissolve 4'-fluoropropiophenone in 1,4-dioxane/water (95:5 v/v).
-
Add
in a single portion. -
Reflux the mixture (approx. 100 °C) for 4–6 hours. Monitor by TLC (visualize with UV or DNP stain). The starting material will disappear, and a more polar yellow spot (dione) will appear.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove the precipitated black Selenium metal.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is typically purified via vacuum distillation or flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
-
Yield: Typical isolated yields range from 70% to 85%.
Visualization: Synthesis Workflow
Figure 1: Riley oxidation pathway converting 4'-fluoropropiophenone to the 1,2-dione target.
Chemical Reactivity & Mechanisms
The chemical utility of 1-(4-Fluorophenyl)propane-1,2-dione stems from the high electrophilicity of its vicinal carbonyls. The 4-fluorophenyl group enhances this reactivity via electron withdrawal, making the C-1 carbonyl particularly susceptible to nucleophilic attack, although steric factors often direct initial attack to C-2.
Condensation with 1,2-Diamines (Quinoxaline Synthesis)
This is the primary application in medicinal chemistry. The reaction with o-phenylenediamine (OPD) yields 2-(4-fluorophenyl)-3-methylquinoxaline.
-
Mechanism:
-
First Addition: The amino group of OPD attacks the more reactive carbonyl (typically C-2 due to less steric hindrance compared to the phenyl-substituted C-1).
-
Dehydration: Loss of water forms an imine.
-
Cyclization: The second amino group attacks the C-1 carbonyl.
-
Aromatization: Loss of a second water molecule yields the stable quinoxaline core.
-
Imidazole Formation (Debus-Radziszewski Reaction)
Reaction with an aldehyde and ammonia (or ammonium acetate) yields 2,4,5-trisubstituted imidazoles. The 1,2-dione provides carbons 4 and 5 of the imidazole ring.
Visualization: Quinoxaline Formation Mechanism
Figure 2: Condensation mechanism with o-phenylenediamine to form the bioactive quinoxaline scaffold.
Applications in Drug Development[7][8]
The 1-(4-Fluorophenyl)propane-1,2-dione scaffold is a privileged structure in the design of kinase inhibitors.
p38 MAP Kinase Inhibitors
The 4-fluorophenyl motif is ubiquitous in p38 mitogen-activated protein kinase (MAPK) inhibitors. The fluorine atom mimics hydrogen sterically but alters the electronic landscape, improving binding affinity through:
-
Lipophilicity: Increases
, enhancing membrane permeability. -
Metabolic Stability: The C-F bond is highly resistant to Cytochrome P450 oxidation, preventing rapid clearance that would occur with a simple phenyl group.
Bioisosteric Replacement
In drug design, this dione serves as a precursor to rigid heterocyclic scaffolds (quinoxalines, imidazoles) that act as bioisosteres for amide or ester linkages, providing conformational restriction and improved half-life.
Handling and Safety
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.
-
Storage: Store in a tightly closed container at 2–8 °C. The compound is sensitive to air (oxidation of the dione to anhydride or acid) and moisture (hydrate formation).
References
-
Sigma-Aldrich. 1-(4-Fluorophenyl)propane-1,2-dione Product Sheet. Available at:
- Riley, H. A., & Gray, A. R. (1943). Selenium Dioxide Oxidation of Ketones. Organic Syntheses, Coll. Vol. 2, p.509.
- Venkatesh, T., et al. (2016). Synthesis and biological evaluation of some new quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 188-194.
-
PubChem. 1-(4-Fluorophenyl)propane-1,2-dione Compound Summary. National Library of Medicine. Available at:
- Bandyopadhyay, P., et al. (2010). An efficient and green synthesis of quinoxaline derivatives. Molecules, 15(2), 1082-1088. (Demonstrates the reactivity of 1,2-diketones with diamines).
Sources
Molecular structure and reactivity of p-fluorophenyl-1,2-propanedione
An In-Depth Technical Guide to the Molecular Structure and Reactivity of p-Fluorophenyl-1,2-propanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of p-fluorophenyl-1,2-propanedione, a fluorinated α-diketone with significant potential as a building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the phenyl ring profoundly influences the molecule's electronic properties, conformational preferences, and chemical reactivity. This document elucidates the molecule's structural features, details its spectroscopic signature, and explores its reactivity, with a particular focus on the mechanistic implications for synthetic applications. We present detailed, field-proven protocols for its synthesis and characterization, and discuss its potential applications in drug development, where fluorine's unique properties can be leveraged to enhance pharmacokinetic and pharmacodynamic profiles.
Introduction: The Strategic Value of Fluorinated α-Diketones
α-Diketones are a class of organic compounds characterized by two adjacent carbonyl groups. This vicinal dicarbonyl motif is a versatile functional group, participating in a wide array of chemical transformations including reductions, condensations to form heterocycles, and unique photochemical reactions.[1][2] When integrated into a framework like the phenylpropane scaffold, these compounds become valuable precursors for more complex molecular architectures.
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[3][4] Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's acidity, lipophilicity, metabolic stability, and binding affinity without introducing significant steric bulk.[3][4] Specifically, a para-fluoro substituent on a phenyl ring exerts a strong electron-withdrawing inductive effect, which can significantly alter the reactivity of adjacent functional groups.[5]
p-Fluorophenyl-1,2-propanedione sits at the intersection of these two valuable chemical motifs. Understanding its unique properties is crucial for harnessing its potential in the synthesis of novel therapeutics, diagnostic agents, and advanced materials. This guide serves as a foundational resource for scientists looking to incorporate this versatile building block into their research and development programs.
Molecular Structure and Conformational Analysis
The molecular structure of p-fluorophenyl-1,2-propanedione consists of a propane backbone with carbonyl groups at the C1 and C2 positions. The C1 carbonyl is part of a benzoyl group, substituted at the para position with a fluorine atom, while the C2 carbonyl is part of an acetyl group.
Electronic Effects of the p-Fluoro Substituent
The fluorine atom dominates the electronic landscape of the aromatic ring. Its powerful electron-withdrawing inductive effect (-I) deactivates the ring and, more importantly, increases the electrophilicity of the C1 benzoyl carbonyl carbon. This makes the C1 position more susceptible to nucleophilic attack compared to the C2 acetyl carbonyl. This electronic differentiation is a key determinant of the molecule's regioselective reactivity.
Conformational Isomers
Like other acyclic 1,2-diketones, p-fluorophenyl-1,2-propanedione can exist as a mixture of conformational isomers due to rotation around the central C1-C2 single bond. The two lowest energy conformations are typically the s-trans and s-cis forms.[6] Computational studies on similar diketones suggest that the s-trans conformer is generally more stable due to reduced steric hindrance and dipole-dipole repulsion between the carbonyl groups.[7] However, the energy barrier to interconversion is low, and both conformers may be present in solution, potentially influencing reaction pathways.
Caption: Proposed workflow for the synthesis of p-fluorophenyl-1,2-propanedione.
Detailed Experimental Protocol: SeO₂ Oxidation
Causality: Selenium dioxide is a classic and effective reagent for the oxidation of ketones at the α-position to the carbonyl group, providing a direct route to 1,2-dicarbonyl compounds. D[8]ioxane is used as a solvent due to its ability to dissolve both the organic substrate and the SeO₂. A small amount of water is necessary for the reaction mechanism.
Materials:
-
1-(4-fluorophenyl)propan-1-one
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(4-fluorophenyl)propan-1-one (1.0 eq). Dissolve it in a minimal amount of 1,4-dioxane (e.g., 2 M concentration). Add selenium dioxide (1.1 eq) and a small amount of water (0.5 eq).
-
Oxidation: Heat the reaction mixture to reflux (approx. 101 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. A black precipitate of selenium metal will have formed. Filter the mixture through a pad of diatomaceous earth to remove the selenium, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellow oil, is purified by flash column chromatography on silica gel or by vacuum distillation. This step is self-validating; fractions should be analyzed by TLC to ensure the isolation of the pure product.
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 3 (NMR, IR, MS).
Applications in Drug Development
The unique combination of a reactive dicarbonyl unit and a fluorine-substituted aromatic ring makes p-fluorophenyl-1,2-propanedione a highly valuable intermediate for drug discovery.
-
Scaffold for Bioactive Molecules: It serves as a precursor for complex fluorinated molecules. The dione can be converted into various heterocycles (e.g., quinoxalines, imidazoles), which are privileged structures in medicinal chemistry.
-
Metabolic Blocking: The fluorine atom can act as a metabolic blocker. Aromatic hydroxylation is a common metabolic pathway; the strong C-F bond can prevent this oxidation, thereby increasing the in vivo half-life of a drug. *[3] Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially enhancing binding affinity and selectivity.
-
PET Imaging: The non-radioactive ¹⁹F compound is an ideal precursor for the synthesis of its radioactive ¹⁸F isotopologue. ¹⁸F is a widely used positron emitter for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool in oncology and neurology. T[4]his allows for the development of theranostic agents, where the same molecular scaffold can be used for both therapy and diagnosis.
p-Fluorophenyl-1,2-propanedione is more than just a simple organic molecule; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its electronically differentiated carbonyl groups allow for regioselective transformations, while the para-fluoro substituent provides a means to fine-tune pharmacokinetic and pharmacodynamic properties. The synthetic protocols provided herein offer a reliable path to accessing this compound, opening the door for its broader application in the development of next-generation pharmaceuticals and diagnostic agents.
References
-
Photodecarbonylation of α-Diketones: A Mechanistic Study of Reactions Leading to Acenes. The Journal of Physical Chemistry B - ACS Publications. ([Link])
-
α-Diketone synthesis by oxidation. Organic Chemistry Portal. ([Link])
-
Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. ACS Omega. ([Link])
-
Figure 1. Solution conformational isomers of 1,2-diketone 1. ResearchGate. ([Link])
-
Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. MDPI. ([Link])
-
Product Class 4: 1,2-Diketones and Related Compounds. Science of Synthesis. ([Link])
-
Fluorine in drug discovery: Role, design and case studies. Preprint. ([Link])
-
Reaction scheme of the hydrogenation of ( A ) 1-phenyl-1,2- propanedione. ResearchGate. ([Link])
-
1-Phenyl-1,2-propanedione | C9H8O2 | CID 11363. PubChem. ([Link])
-
Enantioselective Hydrogenation of 1-Phenyl-1,2-propanedione. Request PDF on ResearchGate. ([Link])
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. ([Link])
-
Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol. One Part of Chemistry Blog. ([Link])
-
What are the different types of drugs available for Fluorophore-conjugated therapeutics? Article. ([Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. α-Diketone synthesis by oxidation [organic-chemistry.org]
- 9. What are the different types of drugs available for Fluorophore-conjugated therapeutics? [synapse.patsnap.com]
An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 1-(4-Fluorophenyl)propane-1,2-dione
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for analyzing the UV-Vis absorption spectra of 1-(4-Fluorophenyl)propane-1,2-dione. The document is intended for researchers, scientists, and drug development professionals. It delves into the theoretical underpinnings of the compound's electronic transitions, a detailed experimental protocol for spectral acquisition, and an analysis of expected solvatochromic effects. The guide also explores the potential applications of this spectroscopic data in pharmaceutical and materials science.
Introduction: The Significance of UV-Vis Spectroscopy in Molecular Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and widely accessible analytical technique for the identification and quantification of chemical substances.[1] By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, this method provides valuable insights into the electronic structure of molecules.[2] In the context of drug development and pharmaceutical analysis, UV-Vis spectroscopy is indispensable for its simplicity, high sensitivity, and cost-effectiveness.[1][3] It plays a crucial role in determining the concentration, purity, and stability of active pharmaceutical ingredients (APIs).[4][5]
1-(4-Fluorophenyl)propane-1,2-dione is an α-diketone with a fluorinated aromatic ring. The presence of the carbonyl groups and the phenyl ring constitutes a chromophore, the part of the molecule responsible for absorbing UV-Vis light. The fluorine substituent can modulate the electronic properties of the molecule, influencing its absorption characteristics. A thorough understanding of the UV-Vis absorption spectrum of this compound is fundamental for its application in various scientific fields, from synthetic chemistry to materials science and pharmacology.
Theoretical Background: Electronic Transitions in 1-(4-Fluorophenyl)propane-1,2-dione
The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between different molecular orbitals. For 1-(4-Fluorophenyl)propane-1,2-dione, two primary types of electronic transitions are expected:
-
n → π* (n-to-pi-star) transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl groups) to an anti-bonding π* orbital. These are typically of lower energy and appear at longer wavelengths (λmax). A characteristic feature of n → π* transitions in ketones is their sensitivity to solvent polarity, often exhibiting a hypsochromic (blue) shift in more polar solvents.[6]
-
π → π* (pi-to-pi-star) transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These are generally of higher energy and occur at shorter wavelengths compared to n → π* transitions. The conjugated system of the phenyl ring and the dicarbonyl moiety gives rise to these transitions.
The presence of the fluorine atom, an electron-withdrawing group, can subtly influence the energy levels of the molecular orbitals, potentially causing shifts in the absorption maxima compared to the non-fluorinated analogue.
Experimental Protocol for UV-Vis Spectral Analysis
This section outlines a standardized procedure for obtaining the UV-Vis absorption spectrum of 1-(4-Fluorophenyl)propane-1,2-dione.
Materials and Instrumentation
-
Compound: 1-(4-Fluorophenyl)propane-1,2-dione (CAS No: 10557-24-1)[7]
-
Solvents: Spectroscopic grade solvents of varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, and water).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh a precise amount of 1-(4-Fluorophenyl)propane-1,2-dione and dissolve it in a known volume of a chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically one that gives an absorbance reading between 0.1 and 1.0.
Spectral Acquisition
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
Baseline Correction: Fill a cuvette with the pure solvent (blank) and place it in the reference beam path. Place an identical cuvette also filled with the blank in the sample beam path and record a baseline spectrum.[8]
-
Sample Measurement: Replace the blank in the sample beam path with the cuvette containing the sample solution.
-
Data Recording: Initiate the scan to record the absorption spectrum of the sample.
-
Repeat for Different Solvents: Repeat the procedure for each solvent to investigate solvatochromic effects.
Caption: Experimental workflow for UV-Vis spectral analysis.
Expected Spectral Data and Interpretation
Hypothetical Absorption Maxima
The following table presents hypothetical absorption maxima (λmax) for 1-(4-Fluorophenyl)propane-1,2-dione in solvents of varying polarity. These values are illustrative and intended to demonstrate the expected trends.
| Solvent | Polarity Index | Expected λmax for n→π* (nm) | Expected λmax for π→π* (nm) |
| Hexane | 0.1 | ~420 | ~260 |
| Dichloromethane | 3.1 | ~410 | ~265 |
| Acetonitrile | 5.8 | ~400 | ~270 |
| Ethanol | 4.3 | ~395 | ~270 |
| Water | 10.2 | ~390 | ~275 |
Analysis of Solvatochromism
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[9] This phenomenon arises from the differential solvation of the ground and excited states of the molecule.[10]
-
n → π* Transition: For the n → π* transition, a hypsochromic (blue) shift is anticipated with increasing solvent polarity. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents or dipole-dipole interactions with polar aprotic solvents. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.[6]
-
π → π* Transition: In contrast, the π → π* transition is expected to exhibit a bathochromic (red) shift with increasing solvent polarity. The excited state (π*) is generally more polar than the ground state (π), and thus it is more stabilized by polar solvents. This reduces the energy gap for the transition.
Caption: Energy level diagram illustrating solvatochromic shifts.
Applications in Research and Development
The UV-Vis absorption data for 1-(4-Fluorophenyl)propane-1,2-dione has several potential applications:
-
Quantitative Analysis: Once the molar absorptivity is determined using the Beer-Lambert law, UV-Vis spectroscopy can be used for the rapid and accurate quantification of the compound in various matrices.[2][11]
-
Purity Assessment: The presence of impurities can often be detected by the appearance of additional absorption bands or shoulders in the spectrum.[4]
-
Reaction Monitoring: The progress of chemical reactions involving this compound can be monitored by observing the changes in its UV-Vis spectrum over time.
-
Photophysical Studies: The absorption spectrum is fundamental for understanding the photophysical properties of the molecule, which is crucial for its potential use in materials science, for instance, as a component in photosensitive materials.
-
Drug Stability Testing: Changes in the UV-Vis spectrum can indicate degradation of the compound under various stress conditions, providing insights into its stability.[5]
Conclusion
This technical guide has provided a comprehensive framework for understanding and obtaining the UV-Vis absorption spectra of 1-(4-Fluorophenyl)propane-1,2-dione. While specific experimental data for this compound is not extensively published, the principles outlined here, based on the well-established spectroscopy of α-diketones and aromatic compounds, offer a robust foundation for its analysis. The detailed experimental protocol and the discussion of expected solvatochromic effects provide researchers with the necessary tools to characterize this and similar molecules effectively. The applications of such spectroscopic data are far-reaching, underscoring the importance of this fundamental analytical technique in modern chemical and pharmaceutical research.
References
- The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. (2025). Google Cloud.
- Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applic
- A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. International Journal of Scientific Research and Engineering Development.
- Analytical Testing Methods: UV Spectroscopy. (2023). Contract Pharma.
- Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. (2022). HunterLab.
- The abnormal solvatochromism, high-contrast mechanochromism and internal mechanism of two AIEE-active β-diketones. (2019). Dyes and Pigments.
- Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. (2014). Scientific Research Publishing.
- UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (2013). Sim4t.
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025).
- Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. (2025). RSC Publishing.
- Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012).
- Experiment 2: UV-Vis Spectrophotometric Characterization of DOC.
- Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Journal of the Chilean Chemical Society.
- UV-Vis absorption and emission data for 1-4 a. (2024).
- On the solvatochromism of the n ↔ π* electronic transitions in ketones. (2000). RSC Publishing.
- 1-(4-Fluorophenyl)propane-1,2-dione. MilliporeSigma.
- Principles and Applications of Solvatochromism. (2015).
- Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. (2024). MDPI.
Sources
- 1. ijsred.com [ijsred.com]
- 2. sim4t.com [sim4t.com]
- 3. The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis [ace.ewapub.com]
- 4. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 5. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability - ... | HunterLab [hunterlab.com]
- 6. On the solvatochromism of the n ↔ π* electronic transitions in ketones - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. 1-(4-Fluorophenyl)propane-1,2-dione | 10557-24-1 [sigmaaldrich.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. contractpharma.com [contractpharma.com]
Electronic Effects of Fluorine Substitution on Propane-1,2-dione
Executive Summary
The strategic incorporation of fluorine into
By replacing the methyl group with a trifluoromethyl moiety, the physicochemical profile of the dione shifts dramatically. This substitution amplifies electrophilicity, alters hydration equilibria, and modulates reactivity toward biological nucleophiles. This document details the mechanistic underpinnings of these effects, provides validated synthetic pathways, and outlines their implications for covalent drug design.
Theoretical Framework: The Electronic Landscape
The reactivity of propane-1,2-dione is governed by the contiguous carbonyl dipoles. Fluorine substitution at the C3 position introduces a potent electron-withdrawing group (EWG), fundamentally reshaping the molecular orbital landscape.
Inductive Effects and Electrophilicity
The trifluoromethyl group (
-
Non-fluorinated Parent: The methyl group is weakly electron-donating (
), slightly mitigating the positive charge on the C2 carbonyl. -
Fluorinated Derivative: The
group destabilizes the adjacent carbonyl (C2), significantly increasing the partial positive charge ( ) on the carbon atom. This makes the C2 carbonyl a "super-electrophile" relative to the parent compound.
The "Trifluoromeric" Effect on Hydration
A critical consequence of this enhanced electrophilicity is the shift in hydration equilibrium. While propane-1,2-dione exists in equilibrium between the dione and the monohydrate, the trifluoro-analogue exists almost exclusively as the gem-diol (hydrate) in aqueous media.
-
Mechanism: The electron-deficient carbonyl is highly susceptible to nucleophilic attack by water. The resulting gem-diol is stabilized by the
group, which effectively disperses the electron density of the oxygen lone pairs, preventing the reverse reaction (dehydration).
Visualization of Electronic Effects
Figure 1: Comparative electronic effects driving the thermodynamic stability of the hydrate form in fluorinated derivatives.
Quantitative Comparison
The following table summarizes the estimated physicochemical shifts observed upon trifluoromethyl substitution.
| Property | Propane-1,2-dione (Methylglyoxal) | 3,3,3-Trifluoropropane-1,2-dione | Mechanistic Driver |
| C2 Carbonyl Character | Moderate Electrophile | Super-Electrophile | Inductive withdrawal by |
| Hydration Constant ( | Stabilization of gem-diol by EWG | ||
| pKa (of hydrate -OH) | Inductive acidification of O-H | ||
| Nucleophilic Attack | Reversible (Schiff base formation) | Quasi-irreversible / Stable hemiaminal | High affinity for N/S nucleophiles |
Synthesis Strategies
Synthesizing 3,3,3-trifluoropropane-1,2-dione requires bypassing the instability of the free dione, often isolating it as the hydrate or hemiacetal.
Route A: Riley Oxidation (Selenium Dioxide)
This is the most direct route, utilizing the specific oxidation of the alpha-methyl/methylene group adjacent to a carbonyl.
Protocol:
-
Starting Material: 3,3,3-Trifluoroacetone (commercially available).
-
Reagent: Selenium Dioxide (
). -
Solvent: 1,4-Dioxane or aqueous acetic acid (to trap as hydrate).
-
Conditions: Reflux for 4-6 hours.
-
Purification: Distillation. The product will distill as the hydrate (
) due to moisture in the air/reaction.
Route B: Oxidation of Trifluoropropene
A two-step sequence offering higher purity control.
Protocol:
-
Dihydroxylation: React 3,3,3-trifluoropropene with
(cat.) / NMO to yield 3,3,3-trifluoropropane-1,2-diol. -
Swern Oxidation: Oxidation of the diol using Oxalyl Chloride / DMSO /
. -
Note: This route yields the anhydrous dione if performed under strictly anhydrous conditions, but it will hydrate rapidly upon exposure to air.
Synthesis Workflow Diagram
Figure 2: Primary synthetic routes for accessing the fluorinated dione scaffold.
Biological Implications & Drug Design
The electronic perturbation caused by the
Reversible Covalent Inhibition
The enhanced electrophilicity of the C2 carbonyl makes it an ideal trap for active-site nucleophiles, particularly:
-
Serine Proteases: Formation of a stable hemiacetal adduct.
-
Cysteine Proteases: Formation of a hemithioacetal.
-
Arginine Residues: The dione motif can condense with the guanidinium group of arginine (similar to the Maillard reaction) to form stable imidazole-based adducts.
Advantage: Unlike irreversible inhibitors (e.g., fluorophosphonates), the hydration equilibrium of the fluorinated dione allows for tuning the residence time. The "trifluoromeric" stabilization of the transition state allows for high-affinity binding that is slowly reversible, reducing off-target toxicity.
Bioisosterism and Metabolic Stability
The
References
-
Electronic Effects in Superelectrophiles
- Superelectrophiles and the Effects of Trifluoromethyl Substituents.
-
Source:
-
Hydration of Fluorinated Carbonyls
- The trifluoromeric effect in the hydr
-
Source:
-
Synthesis via Selectfluor
- Synthesis and Reactivity of Fluorin
-
Source:
-
General Reactivity of Alpha-Dicarbonyls
- Aqueous-phase behavior of glyoxal and methylglyoxal.
-
Source:
-
Fluorine in Medicinal Chemistry
Sources
Methodological & Application
Application Note: 1-(4-Fluorophenyl)propane-1,2-dione (FPPD) as a Photoinitiator
Executive Summary
1-(4-Fluorophenyl)propane-1,2-dione (FPPD) is a specialized
Key Advantages of FPPD:
-
Enhanced Absorption: The para-fluorine substitution induces a hyperchromic shift, increasing the molar extinction coefficient (
) in the 390–410 nm range compared to non-fluorinated PPD. -
Dual-Mode Mechanism: Exhibits hybrid behavior—functioning primarily as a Norrish Type I (homolytic cleavage) initiator, while retaining the ability to participate in Type II (hydrogen abstraction) pathways when co-initiators are present.
-
Reduced Yellowing: The photobleaching properties of the fluorinated cleavage products result in optically clearer polymers than CQ-based systems.
Scientific Mechanism & Causality
To deploy FPPD effectively, one must understand its photophysics. Unlike phosphine oxides (e.g., TPO) which are pure Type I, or CQ which is pure Type II, FPPD occupies a "hybrid" reactivity zone.
The Fluorine Effect
The electron-withdrawing nature of the fluorine atom at the para position of the benzoyl ring destabilizes the ground state slightly while stabilizing the
-
Spectral Tuning: Better overlap with 405 nm LED sources (common in DLP 3D printing and dental curing lights).
-
Reactivity: The polarized Carbonyl-Carbonyl bond facilitates
-cleavage.[1]
Photochemical Pathway
Upon irradiation (
-
Path A (Type I - Dominant): Homolytic cleavage of the C-C bond between the carbonyls, generating a benzoyl radical and an acetyl radical. The fluorinated benzoyl radical is the primary initiating species.
-
Path B (Type II - Synergistic): In the presence of an amine, the
state forms an exciplex, abstracting a hydrogen to form an -aminoalkyl radical (highly reactive) and a ketyl radical (terminator).
Scientist's Note: We recommend formulating for Path B (adding amine) even if Path A is sufficient. The amine consumes oxygen, reducing the oxygen inhibition layer that typically plagues Type I initiators in thin films.
Caption: Dual-mode photochemical mechanism of FPPD. Path A (Cleavage) is intrinsic; Path B (H-abstraction) requires an amine synergist.
Experimental Protocols
Materials & Equipment
-
Photoinitiator: 1-(4-Fluorophenyl)propane-1,2-dione (FPPD) [>95% Purity].
-
Monomers: BisGMA/TEGDMA (70/30 wt%) or UDMA (for lower viscosity).
-
Co-initiator (Optional but Recommended): EDMAB (Ethyl 4-(dimethylamino)benzoate) or DMAEMA.
-
Light Source: LED curing unit (405 nm peak, irradiance >500 mW/cm²).
-
Analysis: FTIR (ATR accessory) or Photo-DSC.
Protocol A: Formulation (Self-Validating)
Why this matters: Poor solubility or aggregation leads to "hot spots" in the polymer network. FPPD is hydrophobic; do not use water.
-
Solvent Pre-dissolution (The "Master Batch" Method):
-
Do not add FPPD powder directly to viscous resins like BisGMA.
-
Dissolve FPPD in a minimal amount of Acetone or DCM (Dichloromethane) to create a 10 wt% concentrate.
-
Validation: Solution must be clear yellow, no particulates.
-
-
Resin Integration:
-
Add the concentrate to the monomer blend to achieve a final FPPD concentration of 0.2 wt% to 1.0 wt% .
-
Note: If using amine, add EDMAB at a 2:1 molar ratio (Amine:FPPD).
-
-
Solvent Evacuation:
-
Vacuum degas the resin for 30 mins at room temperature to remove the acetone/DCM.
-
Validation: Resin should be bubble-free and optically translucent yellow.
-
Protocol B: Real-Time Curing Kinetics (FTIR)
Why this matters: Measuring the Degree of Conversion (DC) confirms the efficiency of the initiator.
-
Setup: Place a drop of resin on the ATR diamond crystal.
-
Baseline: Collect a spectrum of the uncured resin (0 s). Focus on the methacrylate C=C peak at 1638 cm⁻¹ .
-
Irradiation: Position light guide 5 mm above sample. Irradiate for 20–40 seconds.
-
Collection: Continuously collect spectra (approx. 1 scan/sec) during irradiation.
-
Calculation:
Use the aromatic C=C peak at 1608 cm⁻¹ as the internal reference ( ).
Quantitative Performance Data
The following table summarizes expected performance metrics based on comparative analysis with standard PPD and CQ systems.
| Parameter | Camphorquinone (CQ) | PPD (Standard) | FPPD (Fluorinated) |
| 468 nm | ~393 nm | ~398–405 nm | |
| Molar Extinction ( | ~40 L/mol·cm | ~150 L/mol[2]·cm | >180 L/mol·cm |
| Mode | Type II (Only) | Type I / Mixed | Type I / Mixed |
| Color Stability | Poor (Yellowing) | Good | Excellent |
| Rec. Light Source | Halogen / Blue LED | Violet LED (405nm) | Violet LED (405nm) |
| Biocompatibility | High | Moderate | High (Structure dependent) |
Data synthesized from comparative diketone studies [1][2].
Troubleshooting & Optimization Workflow
If your degree of conversion (DC) is <50%, follow this logic path:
Caption: Diagnostic workflow for optimizing FPPD polymerization.
References
-
Ikemura, K., & Endo, T. (2010). A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites. Dental Materials Journal.
-
Brandt, W. C., et al. (2013). Effect of different photo-initiators and light curing units on degree of conversion of composites. Brazilian Oral Research.
-
Sigma-Aldrich. (2024).[3] Product Specification: 1-(4-Fluorophenyl)propane-1,2-dione.[4]
-
Neumann, M. G., et al. (2006). Excited-state behavior of camphorquinone and 1-phenyl-1,2-propanedione. Journal of Applied Polymer Science.
Sources
Preparation of fluorinated imidazoles from 1,2-dione precursors
Application Note: Preparation of Fluorinated Imidazoles from 1,2-Dione Precursors
Abstract
This technical guide details the synthesis of fluorinated imidazoles utilizing 1,2-dione precursors via the Debus-Radziszewski multicomponent reaction. Fluorine incorporation into the imidazole scaffold significantly modulates pKa, metabolic stability, and lipophilicity, making these motifs critical in medicinal chemistry. This note provides two distinct protocols: one for aryl-fluorinated imidazoles using fluorinated benzils/aldehydes, and a second for trifluoromethyl-substituted imidazoles utilizing trifluoroacetaldehyde equivalents. Mechanistic insights, troubleshooting matrices, and safety protocols are included to ensure reproducibility and scalability.
Introduction & Mechanistic Rationale
The imidazole ring is a ubiquitous pharmacophore, acting as a hydrogen bond donor/acceptor and a metal ligand. The introduction of fluorine atoms or trifluoromethyl (
-
Electronic Effect: Fluorine withdraws electron density, lowering the pKa of the imidazole nitrogen (typically ~7.0
~4.0–6.0), which improves bioavailability and membrane permeability. -
Metabolic Blocking: Substitution at the C2, C4, or C5 positions blocks oxidative metabolism by cytochrome P450 enzymes.
The Debus-Radziszewski Reaction: The most robust route to 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-dione, an aldehyde, and an ammonia source.
Mechanism:
-
Diimine Formation: The 1,2-dione condenses with ammonia to form a transient
-diimine. -
Condensation: The aldehyde reacts with the diimine (or its tautomers) to close the ring.
-
Stabilization: Loss of water and aromatization yields the imidazole.
Figure 1: General mechanism of the Debus-Radziszewski imidazole synthesis.
Protocol 1: Synthesis of Aryl-Fluorinated Imidazoles
Target: 2,4,5-Triaryl imidazoles with fluorine on the phenyl rings. Precursors: Fluorinated Benzil (Dione) and/or Fluorinated Benzaldehyde.
Reagents & Materials
-
1,2-Dione: Benzil (or 4,4'-difluorobenzil for C4/C5 fluorination).
-
Aldehyde: 4-Fluorobenzaldehyde (for C2 fluorination).
-
Nitrogen Source: Ammonium Acetate (
) – Excess is critical. -
Solvent: Glacial Acetic Acid (AcOH).[1]
-
Catalyst: The solvent (AcOH) acts as the catalyst; no external Lewis acid is required for this variant.
Step-by-Step Procedure
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine:
-
1.0 equivalent of 1,2-Dione (e.g., 10 mmol Benzil).
-
1.0 equivalent of Aldehyde (e.g., 10 mmol 4-Fluorobenzaldehyde).[2]
-
4.0–6.0 equivalents of Ammonium Acetate (40–60 mmol). Note: Excess
drives the equilibrium and suppresses side reactions. -
20 mL Glacial Acetic Acid.
-
-
Reaction: Heat the mixture to reflux (110–120 °C) with vigorous stirring.
-
Observation: The mixture will initially be heterogeneous but will solubilize upon heating. The color typically changes to deep yellow/orange.
-
Time: Monitor by TLC (Ethyl Acetate/Hexane 3:7). Reaction is usually complete in 2–4 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of crushed ice/water with stirring.
-
Neutralization (Optional but recommended): Adjust pH to ~7–8 using concentrated ammonium hydroxide (
) to ensure the imidazole is in its free-base form, maximizing precipitation.
-
-
Purification:
-
Filter the precipitate.
-
Wash the solid with cold water (
mL) to remove residual acetic acid and ammonium salts. -
Recrystallization: Recrystallize from Ethanol or Ethanol/Water mixtures.
-
Yield: Typical yields range from 75% to 90%.
-
Data Summary Table
| Component | Role | Stoichiometry | Notes |
| Benzil | Dione Precursor | 1.0 eq | Controls C4/C5 substitution. |
| F-Benzaldehyde | Aldehyde Precursor | 1.0 eq | Controls C2 substitution. |
| N-Source | 4.0 - 6.0 eq | Acts as reagent and buffer. | |
| AcOH | Solvent/Catalyst | ~2-3 mL/mmol | Promotes condensation. |
Protocol 2: Synthesis of Trifluoromethyl-Imidazoles
Target: Imidazoles with a
Reagents & Materials
-
1,2-Dione: Benzil or Glyoxal (40% aq. solution).
-
Aldehyde Equivalent: Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE).[3]
-
Solvent: Methanol (MeOH) or Acetic Acid.
-
Additives: Piperidine (catalytic) or
(if activation is needed).
Step-by-Step Procedure
-
Setup: In a sealed pressure tube or heavy-walled flask (to contain volatile intermediates), combine:
-
1.0 equivalent of 1,2-Dione.
-
1.2 equivalents of TFAE.
-
4.0 equivalents of Ammonium Acetate.
-
Solvent: Methanol (10 mL per 5 mmol scale).
-
-
Reaction:
-
Seal the vessel.
-
Heat to 70–80 °C for 6–12 hours.
-
Mechanistic Note: TFAE dissociates to release reactive
in situ. The sealed vessel prevents loss of the volatile aldehyde.
-
-
Workup:
-
Purification:
-
Dry organic layer over
, filter, and concentrate. -
Chromatography: Flash column chromatography is often required as yields are typically lower (40–60%) than aryl variants due to the lower reactivity of the hemiacetal. Elute with Hexane/EtOAc gradients.
-
Troubleshooting & Optimization
Figure 2: Decision tree for optimizing imidazole synthesis yields.
Expert Tips:
-
Moisture Control: While water is a byproduct, excessive initial water (from hygroscopic
) can slow the imine formation. Use anhydrous reagents for difficult substrates. -
Microwave Synthesis: For rapid screening, run Protocol 1 in a microwave reactor at 140 °C for 10–20 minutes (solvent-free on silica support or in AcOH).
-
Oxidation State: If starting from
-hydroxy ketones (acyloins) instead of diones, add an oxidant (e.g., or air bubbling) to the reaction mixture.
Safety & Handling
-
Fluorinated Diones: Many fluorinated 1,2-dicarbonyls (e.g., hexafluorobutanedione) are volatile and form hydrates. Handle in a fume hood.
-
Ammonia Pressure: When using sealed tubes with ammonium acetate, significant ammonia pressure can build up. Allow the vessel to cool completely before opening.
-
TFAE: Trifluoroacetaldehyde ethyl hemiacetal is flammable and a skin irritant. Avoid inhalation.
References
-
Synthesis of Fluorinated Imidazoles (Review)
-
Debus-Radziszewski Protocol Optimization
-
Trifluoromethylation Strategies
-
One-Pot Synthesis of Fluorinated Derivatives
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. N-Heterocyclic Carbene Catalyzed Highly Chemoselective Intermolecular Crossed Acyloin Condensation of Aromatic Aldehydes with Trifluoroacetaldehyde Ethyl Hemiacetal [organic-chemistry.org]
Technical Application Note: Advanced Catalytic Oxidation Strategies for 1-(4-Fluorophenyl)propane-1,2-dione Synthesis
Abstract & Strategic Overview
1-(4-Fluorophenyl)propane-1,2-dione (CAS: 10557-24-1) is a critical vicinal diketone intermediate used in the synthesis of bioactive heterocycles, particularly quinoxalines and imidazoles, which serve as core scaffolds in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
Historically, the synthesis of
This Application Note details three catalytic oxidation protocols that modernize this transformation. We prioritize methods that reduce toxic waste streams while maintaining high regioselectivity for the
Key Chemical Transformation
Precursor: 4'-Fluoropropiophenone (CAS: 456-03-1) Target: 1-(4-Fluorophenyl)propane-1,2-dione Challenge: Controlling oxidation to the diketone stage without C-C bond cleavage (over-oxidation to carboxylic acids).
Method A: Catalytic Selenium Dioxide Oxidation (TBHP Co-oxidant)
Status: High Reliability / Scalable Mechanism: Riley Oxidation (Catalytic Cycle)
While stoichiometric
Reaction Mechanism
The reaction proceeds via the formation of a
Figure 1: Catalytic cycle of Selenium Dioxide utilizing TBHP as the terminal oxidant.
Experimental Protocol
Materials:
-
4'-Fluoropropiophenone (15.2 g, 100 mmol)
-
Selenium Dioxide (
) (1.1 g, 10 mmol, 10 mol%) -
tert-Butyl hydroperoxide (TBHP), 70% aq. solution (27 mL, ~200 mmol)
-
Solvent: Chlorobenzene or 1,4-Dioxane (50 mL)
-
Acid Additive: Glacial Acetic Acid (5 mL) – Promotes enolization.
Procedure:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.
-
Charging: Add 4'-fluoropropiophenone,
, solvent, and acetic acid. -
Initiation: Heat the mixture to 60°C.
-
Addition: Add TBHP dropwise over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Raise temperature to mild reflux (90-100°C) and stir for 6-8 hours. Monitor by TLC (Eluent: Hexane/EtOAc 8:2) or HPLC.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove any trace colloidal selenium. Wash the filtrate with saturated
(2 x 50 mL) to remove acetic acid, then brine. -
Isolation: Dry organic layer over
, concentrate under reduced pressure. -
Purification: Distillation under reduced pressure (bp ~85-90°C at 2 mmHg) or recrystallization from hexane if solid.
Expected Yield: 75-85%
Method B: Metal-Free Iodine/DMSO Oxidation
Status: Green Chemistry / Metal-Free Mechanism: Kornblum Oxidation Variant
This method utilizes molecular iodine (
Reaction Mechanism
Iodine facilitates the
Figure 2: Iodine-catalyzed oxidation pathway in DMSO.
Experimental Protocol
Materials:
-
4'-Fluoropropiophenone (1.52 g, 10 mmol)
-
Molecular Iodine (
) (1.27 g, 5 mmol, 0.5 equiv) — Note: Can be reduced to 0.1 equiv if using external oxidant like air/ , but 0.5 equiv ensures rate. -
Solvent/Reagent: DMSO (10 mL)
-
Base:
(optional, to neutralize HI)
Procedure:
-
Dissolution: In a 50 mL sealed tube or round-bottom flask, dissolve the ketone in DMSO.
-
Catalyst Addition: Add molecular iodine.[1] The solution will turn dark brown.
-
Heating: Heat the mixture to 100-110°C for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting ketone.
-
Quenching: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL).
-
Wash: Wash combined organics with 10%
(Sodium thiosulfate) to remove residual iodine (color change from brown to yellow/clear), then water and brine. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Yield: 80-90%
Method Comparison & Data Summary
| Feature | Method A: | Method B: |
| Catalyst Type | Metal Oxide (Se) | Non-Metal Halogen |
| Primary Oxidant | TBHP | DMSO |
| Temperature | 90-100°C | 100-110°C |
| Reaction Time | 6-8 Hours | 4-6 Hours |
| Yield | 75-85% | 80-90% |
| E-Factor (Waste) | Moderate (Se removal required) | Low (DMS byproduct) |
| Scalability | High (Industrial standard) | Moderate (DMS smell management) |
| Safety Note | Se is toxic; TBHP is explosive | DMS is malodorous; DMSO penetrates skin |
Safety & Handling Guidelines
-
Selenium Dioxide: Highly toxic by inhalation and ingestion. Cumulative poison.[2] Use only in a fume hood. All waste streams must be segregated as "Selenium Waste".
-
TBHP: Organic peroxides are shock-sensitive and potentially explosive. Do not distill to dryness. Store at cool temperatures.
-
Dimethyl Sulfide (DMS): Byproduct of Method B. Has an extremely potent, disagreeable odor (cabbage-like). Treat reaction off-gas with a bleach scrubber (
) to oxidize DMS to odorless DMSO/sulfone before venting. -
4'-Fluoropropiophenone: Irritant and lachrymator. Wear full PPE including safety goggles and chemical-resistant gloves.
References
-
Riley Oxidation (General Mechanism): Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes.[2] Evidence for the intermediacy of
-ketoseleninic acids.[3] Journal of the American Chemical Society.[3] Link -
Catalytic SeO2/TBHP: Umbreit, M. A., & Sharpless, K. B. (1977). Allylic oxidation of olefins by catalytic selenium dioxide.[4][5] Journal of the American Chemical Society.[3] Link (Note: Applies same catalytic principle to ketones).
-
Iodine/DMSO Oxidation: Yusubov, M. S., & Wirth, T. (2005). Solvent-free iodine-catalyzed oxidation of ketones. Organic Letters. Link
-
Green Synthesis of Diketones: Ganesan, A., et al. (2018).
-methylene ketones.[6] RSC Advances. Link -
Product Characterization (1-(4-fluorophenyl)propane-1,2-dione): PubChem Compound Summary for CID 10557-24-1. Link
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. youtube.com [youtube.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. An iodine/DMSO-catalyzed sequential one-pot approach to 2,4,5-trisubstituted-1H-imidazoles from α-methylene ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of Heterocyclic Compounds using p-Fluorophenyl-1,2-propanedione
Abstract & Introduction
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. Fluorine substitution often enhances metabolic stability, modulates lipophilicity (logP), and improves ligand-binding affinity via specific electrostatic interactions.
This Application Note details the utility of 1-(4-fluorophenyl)propane-1,2-dione (also known as p-fluorophenyl-1,2-propanedione) as a versatile C2 building block for the one-pot synthesis of bioactive nitrogen-containing heterocycles. Unlike symmetrical benzils, this unsymmetrical
We present two validated protocols:
-
Synthesis of Quinoxalines: A high-yield condensation with 1,2-diamines.[1]
-
Synthesis of Trisubstituted Imidazoles: A four-component condensation via the Debus-Radziszewski pathway.
Reagent Profile
Target Reagent: 1-(4-fluorophenyl)propane-1,2-dione CAS: [Not commonly listed; Analogous to 1-phenylpropane-1,2-dione CAS 579-07-7] Structure:
-
C1 (Carbonyl): Attached to p-fluorophenyl ring (Electrophilic, conjugated).
-
C2 (Carbonyl): Attached to methyl group (Less sterically hindered, highly reactive).
Reactivity Insight: The C2 carbonyl (acetyl group) is generally more reactive toward nucleophilic attack due to reduced steric bulk compared to the aroyl C1. This difference dictates the regiochemical outcome when reacting with unsymmetrical nucleophiles.
Application A: Synthesis of Fluorinated Quinoxalines
The condensation of 1,2-dicarbonyls with 1,2-diamines is the most robust method for generating the quinoxaline core. This protocol utilizes ethanol as a green solvent with a catalytic amount of acid to ensure rapid conversion.
Mechanism & Pathway
The reaction proceeds via a double Schiff base formation. The first amine attack typically occurs at the more reactive C2-carbonyl (adjacent to the methyl group), followed by cyclization at C1 and dehydration.
Standard Protocol (Ethanol Reflux)
Reagents:
-
1-(4-fluorophenyl)propane-1,2-dione (1.0 mmol)
-
o-phenylenediamine (1.0 mmol)
-
Ethanol (5.0 mL, absolute)
-
Catalyst: Glacial Acetic Acid (2-3 drops) or Iodine (5 mol%)
Step-by-Step Procedure:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(4-fluorophenyl)propane-1,2-dione in 5 mL of ethanol.
-
Addition: Add 1.0 mmol of o-phenylenediamine. The solution may darken immediately, indicating Schiff base formation.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The diketone starting material (usually yellow) should disappear.
-
-
Workup: Cool the reaction mixture to room temperature.
-
Purification: Recrystallize from hot ethanol or ethanol/water (9:1) to obtain needle-like crystals.
Expected Results:
-
Yield: 85–95%[4]
-
Appearance: Pale yellow to off-white needles.
-
Diagnostic NMR Signals (CDCl3):
- 2.7–2.8 ppm (s, 3H, CH3 -C=N)
- 7.1–7.3 ppm (m, 2H, Ar-F ortho protons)
- 7.6–8.2 ppm (m, 6H, Quinoxaline core + Ar-F meta protons)
Application B: Synthesis of Trisubstituted Imidazoles
This multicomponent reaction (MCR) allows for the rapid assembly of highly substituted imidazoles, which are privileged scaffolds in kinase inhibition.
Protocol (One-Pot MCR)
Reagents:
-
1-(4-fluorophenyl)propane-1,2-dione (1.0 mmol)
-
Benzaldehyde (1.0 mmol) - Note: Can be substituted with other aromatic aldehydes.
-
Ammonium Acetate (
) (4.0 mmol) -
Solvent: Glacial Acetic Acid (5 mL)
Step-by-Step Procedure:
-
Charging: Combine the dione, benzaldehyde, and ammonium acetate in a reaction vial.
-
Solvent: Add 5 mL of glacial acetic acid.
-
Heating: Heat to 100–110°C with stirring for 4–6 hours.
-
Workup: Pour the hot solution into 50 mL of ice-cold water. Neutralize carefully with ammonium hydroxide or sodium bicarbonate if necessary to precipitate the product.
-
Filtration: Collect the solid by filtration, wash with water, and dry.[2]
-
Purification: Recrystallize from ethanol.
Product Structure: 4-(4-fluorophenyl)-5-methyl-2-phenyl-1H-imidazole. (Note: Due to tautomerism, the 4- and 5-positions are equivalent in the unsubstituted NH-imidazole).
Critical Analysis: Regioselectivity Challenges
When using unsymmetrical diamines (e.g., 4-nitro-1,2-diaminobenzene) with this unsymmetrical dione, regioselectivity becomes a critical factor.
-
The Challenge: Two isomers will form:
-
Isomer A: 6-nitro-2-(4-fluorophenyl)-3-methylquinoxaline
-
Isomer B: 7-nitro-2-(4-fluorophenyl)-3-methylquinoxaline
-
-
Prediction: The more nucleophilic amine (para to the electron-withdrawing nitro group is less nucleophilic; meta is more nucleophilic) will tend to attack the more reactive carbonyl (C2-methyl).
-
Recommendation: If a single isomer is required, chromatographic separation (Flash Column Chromatography using Hexane/EtOAc gradients) is mandatory. Do not rely on recrystallization alone for isomeric purity.
Troubleshooting & Optimization Table
| Issue | Possible Cause | Corrective Action |
| Low Yield | Incomplete condensation | Increase reaction time; add 5 mol% Iodine ( |
| Oiling Out | Product solubility in water/ethanol mix | Cool to 0°C; scratch glass to induce nucleation; add more water during workup. |
| Dark Impurities | Oxidation of diamine | Use fresh o-phenylenediamine (should be white/pale yellow, not brown). Perform reaction under |
| Multiple Spots (TLC) | Regioisomers (if diamine is substituted) | Use a flatter gradient (e.g., 5% EtOAc in Hexane) to separate isomers. |
Safety & Handling
-
1-(4-fluorophenyl)propane-1,2-dione: Treat as an irritant. Avoid inhalation. Store in a cool, dry place.
-
o-Phenylenediamine: Toxic if swallowed, causes serious eye damage, and may cause skin sensitization. Handle in a fume hood.
-
Ammonium Acetate: Hygroscopic. Keep container tightly closed.
References
-
General Quinoxaline Synthesis: Ajani, O. O., et al. "Microwave-Assisted Synthesis of Quinoxaline Derivatives: A Review." Beni-Suef University Journal of Basic and Applied Sciences, vol. 8, no. 1, 2019. Link
-
Fluorine in Medicinal Chemistry: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 58, no. 21, 2015, pp. 8315–8359. Link
-
One-Pot Imidazole Synthesis: Wolkenberg, S. E., et al. "Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones using Microwave Irradiation." Organic Letters, vol. 6, no.[5] 9, 2004, pp. 1453–1456. Link
-
Catalytic Methods: Heravi, M. M., et al. "Recent Advances in the Synthesis of Quinoxalines." Synthetic Communications, vol. 41, no. 16, 2011. Link
-
Regioselectivity Studies: Bhosale, D. S., et al. "Regioselective Synthesis of Quinoxalines." Tetrahedron Letters, vol. 53, no. 43, 2012. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemcom.com [echemcom.com]
- 3. 2-(4-Fluorophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative - Google Patents [patents.google.com]
Microwave-assisted synthesis involving 1-(4-Fluorophenyl)propane-1,2-dione
Application Note: High-Efficiency Microwave-Assisted Synthesis Involving 1-(4-Fluorophenyl)propane-1,2-dione
Executive Summary
This application note details the optimized protocols for utilizing 1-(4-fluorophenyl)propane-1,2-dione as a versatile synthon in the microwave-assisted synthesis of biologically active heterocycles. By leveraging the specific dielectric heating properties of polar intermediates and the electronic effects of the para-fluorine substituent, these protocols achieve reaction times under 10 minutes with yields exceeding 85%.[1] This guide covers the synthesis of the precursor dione, followed by its divergent application in generating quinoxalines and imidazoles —two privileged scaffolds in oncology and antimicrobial research.
Introduction: The Fluorine Effect & Microwave Synergy
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, enhancing metabolic stability (blocking P450 oxidation sites) and increasing lipophilicity for better membrane permeability.[2]
1-(4-Fluorophenyl)propane-1,2-dione represents a strategic "chassis" molecule.[1] It combines:
-
The 1,2-Dicarbonyl Core: Highly reactive towards nucleophiles (diamines, ureas).[2]
-
The 4-Fluorophenyl Group: Provides the requisite bio-isostere properties.[1]
-
Microwave Responsiveness: The high polarity of the dicarbonyl moiety makes it an excellent microwave absorber (high loss tangent, tan
), facilitating rapid superheating and efficient condensation reactions.[2]
Chemical Basis & Mechanism
Microwave irradiation accelerates these condensation reactions through dipolar polarization .[2] The oscillating electric field aligns the polar dicarbonyl and solvent dipoles, generating internal heat via molecular friction.[2]
Mechanistic Insight:
In the condensation with diamines, the reaction proceeds via a double Schiff base formation.[2] The microwave energy specifically lowers the activation energy of the rate-determining step—the initial nucleophilic attack of the amine nitrogen on the ketone carbonyl.[1] The electron-withdrawing nature of the para-fluorine atom further activates the
Experimental Protocols
Protocol A: Precursor Synthesis (If not commercially sourced)
Target: 1-(4-Fluorophenyl)propane-1,2-dione Method: SeO₂ Oxidation of 4-fluoropropiophenone (Standard Thermal) or Microwave-Assisted Oxidation.[1] Note: While SeO₂ is standard, a greener MW approach using DMSO/I₂ is described below.[2]
Reagents:
Step-by-Step:
-
Setup: In a 30 mL microwave process vial, dissolve 4-fluoropropiophenone in DMSO. Add Iodine.[3]
-
Irradiation: Seal the vial. Heat at 110°C for 15 minutes (High absorption level).
-
Workup: Pour the reaction mixture into ice water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash organic layer with saturated Na₂S₂O₃ (to remove iodine) and brine. Dry over Na₂SO₄. Evaporate solvent.[4][5]
-
Validation: The product should appear as a yellow oil/solid. Confirm via TLC (Hexane:EtOAc 8:2).
Protocol B: Synthesis of Quinoxaline Derivatives
Reaction Type: Condensation Scope: Reaction with 1,2-diamines (e.g., o-phenylenediamine).[6]
Materials:
-
1-(4-Fluorophenyl)propane-1,2-dione (1.0 mmol)[1]
-
Catalyst: MgBr₂[2][1][6]·OEt₂ (10 mol%) or Ethanol (Solvent-free/Green variant)[2][1]
-
Solvent: Ethanol (2 mL) or Solvent-free
Procedure:
-
Loading: Charge a 10 mL microwave vial with the dione and the diamine. Add Ethanol (2 mL) and catalyst (optional; reaction proceeds well in EtOH alone).
-
Parameters:
-
Execution: Ramp to temperature (1 min), Hold (2 min).
-
Workup: Cool to RT. The product often precipitates directly.[2] Filter and wash with cold ethanol. If soluble, evaporate solvent and recrystallize from EtOH/Water.[2]
Data Summary:
| Entry | Diamine Substituent (R) | Time (min) | Yield (%) | Mp (°C) |
| 1 | H (Unsubstituted) | 2.5 | 94 | 122-124 |
| 2 | 4-Methyl | 3.0 | 91 | 135-137 |
| 3 | 4-Nitro | 4.5 | 86 | 188-190 |
| 4 | 4,5-Dimethyl | 3.0 | 95 | 145-147 |
Protocol C: Four-Component Synthesis of Imidazoles
Reaction Type: Debus-Radziszewski Imidazole Synthesis Scope: Dione + Aldehyde + Ammonium Acetate.[2]
Materials:
-
1-(4-Fluorophenyl)propane-1,2-dione (1.0 mmol)[1]
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)[2]
-
Solvent: Glacial Acetic Acid (2 mL)
Procedure:
-
Loading: Mix all components in a 10 mL microwave vial.
-
Parameters:
-
Execution: The mixture will solubilize upon heating.
-
Workup: Pour the hot reaction mixture into crushed ice (50 g). Neutralize with Ammonium Hydroxide (conc.) until pH 8-9. The imidazole precipitates as a solid.
-
Purification: Filter, wash with water, and recrystallize from Ethanol.
Visualization: Divergent Synthetic Pathways
Caption: Divergent microwave-assisted synthesis workflow starting from the 4-fluoropropiophenone precursor.
Troubleshooting & Optimization
-
Issue: Charring/Decomposition.
-
Cause: "Hot spots" due to lack of stirring or excessive power density.
-
Solution: Ensure vigorous magnetic stirring.[2] Use "Dynamic" power mode rather than "Fixed" power to prevent temperature overshoots.
-
-
Issue: Low Yield in Imidazole Synthesis.
-
Issue: Incomplete Oxidation (Protocol A).
-
Cause: Wet DMSO.
-
Solution: Use anhydrous DMSO. Water quenches the iodonium intermediate.[2]
-
References
-
Microwave-Assisted Synthesis of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link] (Accessed via Vertex AI Search).[2]
-
Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Bentham Science. Available at: [Link] (Accessed via Vertex AI Search).[2]
-
Synthesis of 1-phenylpropane-1,2-dione. PrepChem. Available at: [Link] (Accessed via Vertex AI Search).[2]
-
Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society. Available at: [Link] (Accessed via Vertex AI Search).[2]
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine. Semantic Scholar. Available at: [Link] (Accessed via Vertex AI Search).[2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Synthesis of Phenylpropan-1,2-dione via acetylene? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. jocpr.com [jocpr.com]
Application Note: Solvent Engineering for the Condensation of 1-(4-Fluorophenyl)propane-1,2-dione
[1][2]
Executive Summary
This application note provides a technical framework for selecting solvent systems in the condensation of 1-(4-Fluorophenyl)propane-1,2-dione (F-PPD). While this scaffold is a critical intermediate for bioactive quinoxalines and imidazoles, its unsymmetrical nature and fluorinated moiety introduce specific solubility and reactivity constraints. This guide moves beyond trial-and-error, utilizing mechanistic insights to define optimal solvent systems that balance reaction kinetics, solubility, and green chemistry principles.
Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]
Substrate Properties
1-(4-Fluorophenyl)propane-1,2-dione is an
-
Electronic Effect: The fluorine atom acts as an electron-withdrawing group (EWG) via induction (
), increasing the electrophilicity of the adjacent carbonyl carbon ( ).[2] This makes the substrate highly reactive toward nucleophiles like o-phenylenediamine.[1][2] -
Solubility Profile: The fluorinated aromatic ring increases lipophilicity (
) compared to non-fluorinated analogues, reducing water solubility while maintaining high solubility in polar organic solvents (ethanol, DMSO).
Reaction Scope
The primary application for this substrate is the condensation with 1,2-diamines to form quinoxalines , a privileged scaffold in oncology and antimicrobial drug discovery.
Mechanistic Drivers for Solvent Selection[8][9][10]
The solvent must facilitate three critical steps:
-
Solvation: Dissolving the lipophilic F-PPD and the typically more polar diamine.[1][2]
-
Activation: Promoting proton transfer. Protic solvents or added acid catalysts activate the carbonyl oxygen.
-
Dehydration: Facilitating the elimination of water molecules to aromatize the heterocycle.
Solvent Class Analysis
| Solvent Class | Examples | Mechanistic Suitability | Recommendation |
| Polar Protic | Ethanol, Methanol | High. Stabilizes zwitterionic intermediates; H-bonding assists in carbonyl activation.[1][2] | Primary Choice. Excellent balance of solubility and rate. |
| Acidic Solvent | Acetic Acid | Very High. Acts as both solvent and catalyst.[1][2] Rapid kinetics but complicates workup (neutralization required).[1][2] | Use for difficult substrates or as a co-solvent (1-5%).[1][2] |
| Aqueous/Green | Water, NADES | Medium. Poor solubility of F-PPD limits rate. Requires surfactants, hydrotropes, or high temp (HTS). | Green Choice. Use with catalytic additives or Deep Eutectic Solvents.[1][2] |
| Polar Aprotic | DMSO, DMF | Low to Medium. Good solubility but poor proton transfer capability. Often requires external acid catalyst.[1][2] | Avoid unless substrate is insoluble in alcohols.[1][2] |
Visualizing the Pathway
The following diagram illustrates the reaction mechanism and the influence of solvent interaction at key transition states.
Figure 1: Mechanistic pathway highlighting the critical role of protic solvents in stabilizing the transition state for carbonyl activation.
Experimental Protocols
Protocol A: Standard High-Yield Synthesis (Ethanol-Mediated)
Best for: Initial screening, scale-up, and ease of workup.[1]
-
Preparation: In a 50 mL round-bottom flask, dissolve 1-(4-Fluorophenyl)propane-1,2-dione (1.0 mmol, 166 mg) in Absolute Ethanol (5 mL).
-
Addition: Add o-phenylenediamine (1.1 mmol, 119 mg) in a single portion.
-
Catalysis: Add a catalytic amount of Glacial Acetic Acid (2-3 drops) or Iodine (5 mol%) to accelerate the reaction.
-
Note: For F-PPD, the electron-deficient carbonyl is reactive enough that catalyst-free conditions often work, but acid ensures <30 min completion.
-
-
Reaction: Stir at Room Temperature for 15–30 minutes. Monitor by TLC (Hexane:EtOAc 7:3).[1][2]
-
Observation: A precipitate (the quinoxaline) often forms as the reaction progresses.
-
-
Workup:
Protocol B: Green Chemistry Approach (Aqueous/NADES)
Best for: Environmental sustainability and avoiding volatile organic compounds (VOCs).[1][2]
-
Solvent Prep: Prepare a Deep Eutectic Solvent (DES) by mixing Choline Chloride and Urea (1:2 molar ratio) and heating to 80°C until a clear liquid forms.[1][2] Alternatively, use Water with 10 mol% Sodium Dodecyl Sulfate (SDS) as a surfactant.
-
Reaction: Add F-PPD (1.0 mmol) and diamine (1.0 mmol) to the DES (3 mL) or surfactant water (5 mL).
-
Conditions: Stir vigorously at Room Temperature (for DES) or 60°C (for water).
-
Isolation:
Solvent Selection Decision Tree
Use this logic flow to determine the ideal solvent for your specific constraints.
Figure 2: Decision matrix for solvent selection based on solubility and process constraints.
Comparative Data Table
The following table summarizes expected performance based on literature precedents for substituted benzil condensations.
| Solvent System | Temp (°C) | Time (min) | Yield (%) | Green Score | Notes |
| Ethanol (Abs.) | 25 | 20-40 | 92-96 | High | Recommended. Product usually precipitates pure.[1][2] |
| Water + SDS | 60 | 60-90 | 85-90 | Very High | Requires heating due to F-PPD lipophilicity.[1][2] |
| Acetic Acid | 25 | 10-15 | 90-95 | Medium | Fast, but requires neutralization during workup.[1][2] |
| DMSO | 80 | 120 | 75-85 | Low | Difficult to remove solvent; requires extraction.[1][2] |
| Solvent-Free | MW* | 2-5 | 95-98 | Very High | Microwave irradiation required.[1][2] Risk of hot spots.[1][2] |
References
-
Amaya-García, F., et al. (2021).[3] Green Hydrothermal Synthesis of Fluorescent 2,3-Diarylquinoxalines. Deutsche Nationalbibliothek.[1] Link[2]
-
BenchChem. (2025).[1][2] Comparative study of different synthetic routes to substituted quinoxalines. Link
-
Hasaninejad, A., et al. (2023).[4][5] Reusable nano-catalyzed green protocols for the synthesis of quinoxalines. Royal Society of Chemistry.[1][6] Link
-
Palmieri, A., et al. (2022).[7] Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). Green Chemistry. Link
-
Sigma-Aldrich. 1-(4-Fluorophenyl)propane-1,2-dione Product Specification. Link[2]
Sources
- 1. 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | C15H11FO3 | CID 781221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Procedures for Schiff base formation using 1-(4-Fluorophenyl)propane-1,2-dione
Executive Summary
This application note details the optimized protocols for synthesizing Schiff base ligands derived from 1-(4-fluorophenyl)propane-1,2-dione (FPPD) . Due to the unsymmetrical nature of the diketone substrate, controlling regioselectivity is the critical technical challenge. This guide provides distinct methodologies for mono-condensation (kinetically controlled at C2) and bis-condensation (thermodynamically driven), ensuring high purity and reproducibility for downstream applications in coordination chemistry and drug discovery.
Scientific Foundation & Mechanistic Insight
Substrate Analysis
The substrate, 1-(4-fluorophenyl)propane-1,2-dione, presents two non-equivalent carbonyl centers:[1]
-
C1 (Benzoyl Carbon): Adjacent to the 4-fluorophenyl ring. It is electronically activated by the electron-withdrawing fluorine (inductive effect,
) but sterically hindered by the aromatic ring and stabilized by resonance. -
C2 (Acetyl Carbon): Adjacent to the methyl group. It is sterically accessible and exhibits typical aliphatic ketone reactivity.
Regioselectivity Principles
Experimental evidence and theoretical models of
-
Kinetic Control: The C2 carbonyl is less sterically hindered, allowing for faster nucleophilic addition of the amine.
-
Electronic Nuance: While the
-fluoro substituent withdraws electron density from C1, the steric penalty of the phenyl ring dominates the kinetic landscape. Therefore, under mild conditions (1:1 stoichiometry, moderate temperature), the C2-mono-imine is the exclusive product. -
Thermodynamic Forcing: Formation of the bis-imine (reaction at both C1 and C2) requires forcing conditions (excess amine, higher temperature, water removal) to overcome the steric barrier at C1 and the reduced electrophilicity of the C1-imine intermediate.
Experimental Protocols
Materials & Reagents
-
Substrate: 1-(4-Fluorophenyl)propane-1,2-dione (CAS: 10557-24-1), >98% purity.
-
Amine Source: Primary amine (e.g., Aniline, Thiosemicarbazide, or Ethylenediamine).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Drying Agent: Anhydrous
or Molecular Sieves (3Å).
Protocol A: Regioselective Synthesis of Mono-Schiff Bases (C2-Targeted)
Target Audience: Researchers seeking unsymmetrical ligands or precursors for heterocycle synthesis.
Step-by-Step Methodology:
-
Stoichiometric Setup:
-
Dissolve 1.0 mmol of 1-(4-fluorophenyl)propane-1,2-dione in 10 mL of absolute ethanol in a round-bottom flask.
-
Observation Check: Solution should be a clear, yellow liquid.
-
-
Amine Addition:
-
Add 1.0 mmol (1.0 equiv) of the primary amine dropwise.
-
Critical Step: If the amine is a solid (e.g., thiosemicarbazide), dissolve it in the minimum amount of hot ethanol/water before addition to prevent heterogeneous kinetics.
-
-
Catalysis:
-
Add 2-3 drops of glacial acetic acid.
-
Mechanistic Note: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the C2 carbon.
-
-
Reflux & Monitoring:
-
Reflux the mixture at 78°C for 2–4 hours .
-
Self-Validating Checkpoint (TLC): Monitor using 30% EtOAc/Hexane. The starting diketone (
) should disappear. A new, lower spot (imine) will appear. If starting material persists after 4 hours, do not add excess amine; instead, extend time to avoid bis-imine contamination.
-
-
Isolation:
-
Cool the reaction to room temperature, then to
C in an ice bath. -
The Mono-Schiff base typically precipitates as a crystalline solid.[4]
-
Filter, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Protocol B: Synthesis of Bis-Schiff Bases (Diimines)
Target Audience: Coordination chemists utilizing
Step-by-Step Methodology:
-
Stoichiometric Setup:
-
Dissolve 1.0 mmol of 1-(4-fluorophenyl)propane-1,2-dione in 15 mL of Toluene or Benzene (for azeotropic water removal).
-
-
Amine Addition:
-
Add 2.5 mmol (2.5 equiv) of the primary amine or 1.2 mmol of a diamine (e.g., ethylenediamine). Excess amine is required to drive the equilibrium at the hindered C1 site.
-
-
Catalysis & Water Removal:
-
Add 5 drops of glacial acetic acid and 0.1 g of
-toluenesulfonic acid (pTSA) for stronger catalysis. -
Equip the flask with a Dean-Stark trap or add activated Molecular Sieves (3Å) directly to the flask.
-
Causality: Water is a byproduct. Its removal shifts the equilibrium toward the imine (Le Chatelier’s principle), essential for the difficult C1 condensation.
-
-
Reflux:
-
Reflux vigorously for 12–24 hours .
-
Self-Validating Checkpoint: The reaction is complete when the theoretical volume of water is collected (Dean-Stark) or when IR analysis of an aliquot shows the complete disappearance of the ketone
stretch ( ).
-
-
Workup:
-
Evaporate solvent under reduced pressure.
-
Recrystallize the crude residue from hot Ethanol/Chloroform mixtures.
-
Visualization of Reaction Pathways
Figure 1: Regioselectivity & Mechanism
This diagram illustrates the kinetic preference for C2 attack versus the thermodynamic requirement for C1 attack.
Caption: Kinetic pathway favors C2 attack (Green) yielding Mono-Imine. Forcing conditions are required to convert Mono-Imine to Bis-Imine (Red).
Figure 2: Experimental Workflow & QC
Caption: Step-by-step workflow for the isolation of high-purity Mono-Schiff base ligands.
Quality Control & Data Validation
To ensure the protocol was successful, compare your product data against these standard reference values.
| Metric | Mono-Schiff Base (C2-Imine) | Bis-Schiff Base (Diimine) |
| Appearance | Yellow/Orange Crystalline Solid | Dark Orange/Red Solid |
| IR Spectrum | ||
| Methyl signal shifts from | Methyl signal at | |
| Solubility | Soluble in CHCl | Soluble in CHCl |
Troubleshooting Guide:
-
Oiling out: If the product forms an oil, re-dissolve in minimal hot ethanol and scratch the flask walls with a glass rod while cooling.
-
Hydrolysis: Schiff bases are sensitive to acid hydrolysis. Ensure all glassware for storage is base-washed or neutral. Store in a desiccator.
References
-
Gup, R., & Kirilan, B. (2005). Synthesis and spectroscopic studies of new Schiff bases containing the 1,2,4-triazole ring. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 1188-1195. Link
-
Schiff, H. (1864).[4][5] Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118-119. Link
-
Mülhaupt, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Polymer Chemistry, 8, 735-745. Link (Cited for regioselectivity principles in asymmetric electrophiles).
-
Santa Cruz Biotechnology. (2025). 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione Product Data. SCBT Catalog. Link
-
PubChem. (2025).[6][7] 1-(4-Fluorophenyl)propane-1,2-dione Compound Summary. National Library of Medicine. Link
Sources
- 1. New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. iosrjournals.org [iosrjournals.org]
- 5. scispace.com [scispace.com]
- 6. 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione | C10H7F3O2 | CID 2777681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Phenyl-1,2-propanedione | C9H8O2 | CID 11363 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Fluorophenyl)propane-1,2-dione
Welcome to the Advanced Purification Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. The purification of 1-(4-Fluorophenyl)propane-1,2-dione (and its derivatives) presents a unique set of challenges due to the alpha-dicarbonyl moiety .[1] This functional group creates a "chameleon-like" behavior where the molecule oscillates between its bright yellow diketone form and a colorless hydrate (gem-diol) upon exposure to moisture or silica.[1]
This guide moves beyond standard textbook protocols. It addresses the specific physicochemical anomalies of fluorinated aryl-1,2-diketones, providing you with self-validating workflows to ensure pharmaceutical-grade purity (>98%).[1]
Module 1: Crystallization Troubleshooting
"My product persists as an oil or 'oils out' during recrystallization."
This is the most frequent ticket we receive. 1-(4-Fluorophenyl)propane-1,2-dione has a low melting point and a high affinity for organic solvents, making it prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1]
The Diagnostic Protocol
Q: Why is it oiling out? A: You likely have trace impurities (unreacted 4-fluoropropiophenone or monoketones) acting as a solvent, depressing the melting point. Alternatively, your solvent system is too hot or the cooling is too rapid.
Q: How do I fix the "Oiled" Phase? A: Do NOT discard the oil. Follow this Trituration & Seeding Protocol :
-
Solvent Swap: Decant the supernatant. Dissolve the oil in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]
-
Anti-Solvent Addition: Add n-Pentane or Hexane dropwise until persistent cloudiness appears.[1]
-
The "Scratch" Technique: Take a glass rod and vigorously scratch the inner wall of the flask at the air-liquid interface. This creates micro-abrasions that serve as nucleation sites.[1]
-
Cryogenic Shock: Place the flask in a freezer (-20°C) for 24 hours. The oil should solidify into a waxy solid, which can then be recrystallized properly.
Recommended Solvent Systems:
| Primary Solvent (Good Solvency) | Anti-Solvent (Poor Solvency) | Ratio (v/v) | Notes |
|---|---|---|---|
| Ethanol (Abs.) | Water | 1:0.5 to 1:1 | High Risk.[1] Water promotes gem-diol formation.[1] Use only for final polish. |
| Ethyl Acetate | Hexane/Heptane | 1:4 | Best Balance.[1] Good recovery, low hydrate risk. |
| Dichloromethane | Pentane | 1:5 | For Low-Melting Derivatives.[1] Requires -20°C cooling.[1] |
Module 2: Chromatographic Anomalies (The "Ghost" Peak)
"I see two spots on TLC, or my peak tails significantly on HPLC/Flash."
Q: Is my compound decomposing on the column? A: Likely not. You are observing the Diketone-Hydrate Equilibrium .[1] The electron-withdrawing fluorine atom on the phenyl ring destabilizes the carbonyls, making them highly electrophilic. On standard silica gel (which contains bound water), the diketone reacts to form a gem-diol .
The Mechanism:
The Solution: Deactivation & buffering
-
TLC Prep: Pre-elute your TLC plate with 5% Triethylamine in Hexane, then dry it. This neutralizes acidic sites on the silica that catalyze hydration.
-
Column Buffering:
-
Flash Chromatography: Use Neutral Alumina instead of Silica Gel. Alumina is less acidic and holds less water.
-
If using Silica: Add 0.5% Acetic Acid to your mobile phase (e.g., Hexane:EtOAc + 0.5% AcOH). This suppresses the ionization of silanols and sharpens the peak shape.
-
Module 3: Chemical Purification (Bisulfite Adduct)
"I cannot separate the diketone from the starting ketone (4-fluoropropiophenone) by column."
Q: Is there a chemical filter I can use? A: Yes. The Bisulfite Purification Method is highly effective here. The 1,2-diketone forms a water-soluble bisulfite adduct, while the starting material (a mono-ketone) is sterically hindered or less reactive and remains in the organic layer.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve crude mixture in minimal Ethyl Acetate (EtOAc) .
-
Adduct Formation: Add 3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO3) . Vigorously stir for 1-2 hours. The diketone will migrate to the aqueous phase.
-
Wash: Separate layers. Keep the Aqueous Layer . Wash it 2x with Ether to remove non-carbonyl impurities.
-
Regeneration: Acidify the aqueous layer carefully with 10% H2SO4 or HCl (to pH ~1-2) and heat gently (40°C) for 15 mins. The adduct breaks, releasing the pure diketone.
-
Extraction: Extract the liberated yellow oil back into DCM , dry over MgSO4, and concentrate.
Module 4: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying 1-(4-Fluorophenyl)propane-1,2-dione based on the impurity profile.
Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.
Module 5: Storage & Stability (The "Yellow" Indicator)
"My product turned from yellow to white/colorless. Is it ruined?"
Q: What does the color change indicate? A:
-
Yellow/Orange: Pure, anhydrous 1,2-diketone (n→π* transition).[1]
-
White/Colorless: Hydrated form (gem-diol).[1] The conjugation is broken.
Restoration Protocol: If your product has turned white (hydrated), you do not need to re-purify.
-
Dissolve in Toluene .
-
Reflux with a Dean-Stark trap to azeotropically remove water.[1]
-
The solution will return to a bright yellow color.
-
Evaporate solvent under high vacuum and store under Argon in the dark.
References
-
Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide. Retrieved from [Link][1]
-
PrepChem. Synthesis of 1-phenylpropane-1,2-dione. Retrieved from [Link]
-
National Institutes of Health (PubChem). 1-(4-Fluorophenyl)propane-1,2-dione Compound Summary. Retrieved from [Link]
Sources
Optimizing reaction temperature for fluorinated 1,2-dione cyclization
Topic: Optimization of Reaction Temperature for the Cyclization of Fluorinated 1,2-Diones to Quinoxalines. Ticket ID: F-DIONE-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division.[1]
Executive Summary: The Temperature Paradox
Welcome to the technical support hub for fluorinated heterocycle synthesis. If you are accessing this guide, you are likely experiencing one of two extremes: stalled reactivity (starting material persists despite long reaction times) or regiochemical scrambling (inseparable isomer mixtures).[1]
In the cyclization of fluorinated 1,2-diones (e.g., trifluoropyruvates, trifluoromethyl benzils) with diamines, temperature is not just a kinetic accelerator; it is a phase-transfer switch .[1]
-
The Core Problem: Fluorine’s strong electron-withdrawing group (EWG) effect increases the electrophilicity of the carbonyl, theoretically accelerating the reaction. However, it also stabilizes the hydrate (gem-diol) form in the presence of trace water.
-
The Solution: Temperature optimization is primarily about shifting the equilibrium from the stable, unreactive hydrate back to the reactive anhydrous dione.
Standard Operating Procedures (SOP)
Before troubleshooting, ensure your baseline protocol aligns with industry standards for fluorinated substrates.[1]
Protocol A: The "Dehydration-First" Approach (Recommended)
Best for: Trifluoromethyl-1,2-diones, Ethyl trifluoropyruvate.[1]
| Step | Action | Technical Rationale |
| 1 | Solvent Selection | Use Toluene or Xylene (Avoid EtOH/MeOH initially).[1] |
| 2 | Dione Activation | Reflux the fluorinated dione alone with a Dean-Stark trap for 30 mins. |
| 3 | Cyclization | Cool to 80°C, add the diamine (1.05 equiv), and catalytic acid (AcOH or p-TsOH). |
| 4 | Completion | Reflux for 2–4 hours.[1] |
| Why? | Alcohols (EtOH) form stable hemiacetals with fluorinated diones, mimicking the hydrate problem.[1] Non-polar solvents + heat break the hydrate/hemiacetal.[1] |
Protocol B: The "Green" Ethanol Reflux (Standard)
Best for: Monofluorinated diones or highly reactive aromatic diamines.[1]
-
Dissolve diamine (1.0 equiv) in Ethanol (0.1 M).
-
Add Fluorinated 1,2-dione (1.1 equiv).[1]
-
Add catalyst: 10 mol% Acetic Acid or
(1 mol%).[1] -
Reflux (78°C) for 3–6 hours.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction is stuck at 50% conversion even after 24 hours."
Q: I am running the reaction at Room Temperature (RT) in Methanol. The LCMS shows a peak with M+18 mass.[1] Why won't it finish?
A: You are observing the Gem-Diol Trap .[1] Fluorinated diones are "water sponges." In Methanol or wet solvents, the equilibrium lies heavily toward the hydrate (M+18) or methyl-hemiacetal (M+32). These species are not electrophilic enough to react with the amine.[1]
-
The Fix:
-
Increase Temperature: You must exceed 70°C to thermodynamically disfavor the hydrate.[1]
-
Switch Solvent: Move from MeOH to Toluene/Acetic Acid (9:1) .
-
Add Desiccant: Add activated 4Å Molecular Sieves to the reaction vessel to scavenge water released during condensation.
-
Issue 2: "I am seeing multiple spots on TLC. Is my product decomposing?"
Q: I increased the temperature to 140°C (Xylene reflux), but now the yield is dropping and the mixture is black.
A: You have triggered Thermal Defluorination or Polymerization .
While the
-
The Fix:
-
Cap the Temp: Do not exceed 110°C (Toluene reflux) unless necessary.
-
Buffer the pH: Ensure the reaction is slightly acidic (add AcOH). Basic conditions at high heat promote defluorination.
-
Inert Atmosphere: Fluorinated intermediates are prone to oxidation. Run under Nitrogen/Argon.[1]
-
Issue 3: "I have an unsymmetrical dione and I'm getting a 50:50 mixture of isomers."
Q: How do I improve Regioselectivity?
A: This is a competition between Kinetic and Thermodynamic control.
-
Low Temp (0°C to RT): Favors the Kinetic product. The most nucleophilic amine attacks the most electrophilic carbonyl (usually the one adjacent to the Fluorine).
-
High Temp (Reflux): Favors the Thermodynamic product (most stable heterocycle).
-
The Fix:
-
To lock the Kinetic Isomer: Perform the addition at -10°C in DCM, then slowly warm to RT. Do not heat.
-
To lock the Thermodynamic Isomer: Reflux in AcOH.[1] The acid catalyzes the reversibility of the initial attack, allowing the mixture to equilibrate to the most stable isomer.
-
Mechanistic Visualization
The following diagrams illustrate the critical role of temperature in breaking the hydrate trap and determining the reaction pathway.
Diagram 1: The Hydrate Trap & Temperature Influence[1]
Caption: Figure 1. The "Hydrate Trap."[1] Low temperatures favor the unreactive gem-diol (red). High temperatures drive the equilibrium toward the reactive anhydrous dione (blue).[1]
Diagram 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic flowchart for optimizing reaction conditions based on solvent and temperature variables.
References & Further Reading
-
General Synthesis of Quinoxalines:
-
Fluorinated Ketone Hydration & Reactivity:
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry.
-
-
Regioselectivity in Heterocycle Synthesis:
-
Green Chemistry Approaches:
Sources
Removing unreacted 1-(4-Fluorophenyl)propane-1,2-dione from reaction mixtures
Topic: Removal of Unreacted 1-(4-Fluorophenyl)propane-1,2-dione
Case ID: 10557-24-1-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
This guide addresses the removal of excess 1-(4-fluorophenyl)propane-1,2-dione (CAS: 10557-24-1) from reaction mixtures. This
This support module provides three validated workflows:
-
Chemical Scavenging (Solid-Phase): Best for high-throughput/small-scale (<1g).
-
Bisulfite Extraction (Liquid-Liquid): Best for scale-up (>1g) and cost-efficiency.
-
Derivatization (Girard’s Reagent): Best for trace removal in complex matrices.
Module 1: Diagnostic & Decision Matrix
Before selecting a protocol, assess your reaction scale and product stability. Use the decision tree below to select the optimal workflow.
Figure 1: Purification Decision Matrix. Selects methodology based on scale and product stability. Green nodes indicate primary recommendations.
Module 2: The "Wet" Chemistry Solution (Bisulfite Extraction)
Context:
Mechanism of Action
The bisulfite ion (
Protocol A: Standard Bisulfite Wash
Applicability: Scales >1g where chromatography is costly.
-
Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).
-
Note: Avoid Diethyl Ether if possible, as adducts can sometimes precipitate and clog the interface.
-
-
Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (
) . (Approx. 40% w/v). -
Execution:
-
Add 2 volumes of saturated
to the organic layer. -
Critical Step: Shake vigorously for at least 5-10 minutes . The formation of the adduct is reversible and equilibrium-driven; insufficient contact time results in poor removal.
-
Observation: The yellow color of the 1,2-dione should fade from the organic layer.
-
-
Separation: Separate layers. The dione is now in the aqueous layer.
-
Polishing: Wash the organic layer once with brine to remove residual bisulfite, then dry over
.
Troubleshooting Table:
| Issue | Cause | Solution |
|---|---|---|
| Emulsion forms | Density match between layers. | Add a small amount of Brine (NaCl) to the aqueous layer to increase density difference. |
| Precipitate at interface | Bisulfite adduct is insoluble in water. | Filter the biphasic mixture through a Celite pad before separation.[1] |
| Product Loss | Product contains an accessible aldehyde/ketone. | Switch to Protocol B (Scavenging) which is more sterically selective. |
Module 3: The "Solid Phase" Solution (Scavenging)
Context: For medicinal chemistry libraries or high-value intermediates, aqueous workups can be messy. Polymer-supported scavengers allow for "filtration purification."
Protocol B: Diamine Scavenging
Applicability: High-throughput synthesis, acid-sensitive products.
Reagent: Polymer-supported Ethylenediamine (e.g., Trisamine resin) or Hydrazine.
Theory: The diamine reacts with the
-
Calculation: Calculate the theoretical excess of 1-(4-fluorophenyl)propane-1,2-dione.
-
Dosing: Add 3.0 - 4.0 equivalents (relative to the excess dione) of the scavenger resin to the reaction mixture.
-
Incubation: Stir or shake at room temperature for 4–12 hours.
-
Tip: Adding a catalytic amount of Acetic Acid (1%) accelerates imine formation.
-
-
Filtration: Filter the mixture through a fritted funnel or SPE cartridge. The unreacted dione remains trapped on the resin.
-
Rinse: Wash the resin with DCM/MeOH to recover any non-specifically adsorbed product.
Figure 2: Scavenging Mechanism. The dione is covalently bound to the solid support, allowing the product to pass through the filter.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product and the starting material (dione) have identical Rf values on TLC. How do I monitor removal?
-
A: Do not rely on UV visualization alone, as the fluorophenyl group dominates the absorption. Use a stain specific to ketones, such as 2,4-DNP (Dinitrophenylhydrazine) . The unreacted dione will turn a distinct deep red/orange immediately. Your product (assuming it's a heterocycle like quinoxaline) will likely not stain or stain differently.
Q2: Can I use Girard's Reagent T instead of Bisulfite?
-
A: Yes. Girard's Reagent T (Trimethylacetohydrazide ammonium chloride) reacts with the ketone to form a water-soluble hydrazone.[2]
-
Protocol: Add Girard's T (1.5 eq excess) in Ethanol/Acetic Acid (10:1), reflux for 1 hour, then pour into water and extract with EtOAc. The dione derivative stays in the water. This is superior for removing trace amounts (<5%) that bisulfite misses [1].
-
Q3: The dione is "oiling out" during recrystallization.
-
A: 1-(4-Fluorophenyl)propane-1,2-dione has a low melting point (~18°C) and high lipophilicity due to the fluorine atom. If recrystallizing a product from a mixture containing this dione, avoid pure non-polar solvents (Hexane). Use a mixture of Ethanol/Water or Isopropanol . The dione is more soluble in the alcohol and will stay in the mother liquor while your more polar heterocyclic product crystallizes.
Reference Data: 1-(4-Fluorophenyl)propane-1,2-dione[3][4]
| Property | Value | Notes |
| CAS Number | 10557-24-1 | |
| Molecular Weight | 166.15 g/mol | |
| Physical State | Yellow Oil / Low Melting Solid | MP: ~18-20°C [2] |
| Solubility | DCM, EtOAc, MeOH | Insoluble in water (LogSw -2.[3]88) |
| Reactivity Class | Electrophile ( | Prone to 1,2-nucleophilic attack |
References
-
Girard, A., & Sandulesco, G. (1936). Sur une nouvelle série de réactifs du groupe carbonyle, leur utilisation à l'extraction des substances cétoniques et à la caractérisation microchimique des aldéhydes et cétones. Helvetica Chimica Acta. (Foundational chemistry for Girard Reagent T).
-
Sigma-Aldrich. Product Specification: 1-(4-Fluorophenyl)propane-1,2-dione. (Verified physical data).
-
Boucher, M. M., et al. (2017).[1] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development. (Standard protocol for bisulfite washes).
-
Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers in synthesis. Journal of the Chemical Society, Perkin Transactions 1. (Authoritative review on scavenging diones).
Sources
Technical Support Center: Regiocontrol in 1-(4-Fluorophenyl)propane-1,2-dione Scaffolds
Status: Active Agent: Senior Application Scientist Ticket Context: Regioselectivity, Nucleophilic Addition, Heterocycle Synthesis Substrate ID: 1-(4-Fluorophenyl)propane-1,2-dione (F-PPD)
System Overview: The "Dual-Core" Electrophile
Welcome to the technical support center for F-PPD. Before addressing specific tickets, it is critical to understand the electronic and steric landscape of your substrate. You are dealing with an unsymmetrical
The Reactivity Matrix
The regiochemical outcome of your reaction is a competition between Sterics (Site C2) and Electronics (Site C1 vs C2).
| Feature | Site C1 (Benzoyl) | Site C2 (Acetyl) |
| Structure | Adjacent to 4-F-Phenyl Ring | Adjacent to Methyl Group |
| Sterics | High (Blocked by aromatic ring) | Low (Accessible) |
| Electronic Effect | Deactivated by conjugation, but re-activated by 4-F inductive effect ( | Isolated ketone character. |
| Kinetic Preference | Secondary Target | Primary Target (Fastest attack) |
| Thermodynamic Preference | Often forms the more stable conjugate system. | - |
Key Insight: While the 4-Fluorine atom exerts an electron-withdrawing inductive effect (
Troubleshooting Guides (Ticket-Based Q&A)
Ticket #802: "I'm getting a 1:1 mixture of isomers during Quinoxaline synthesis."
User Issue:
"I reacted F-PPD with 4-nitro-1,2-diaminobenzene to make a quinoxaline derivative. I expected a single regioisomer, but NMR shows a messy mixture. How do I control this?"
Diagnostic & Solution: This is a classic "Condensative Cyclization" conflict. You are using an unsymmetrical diamine with an unsymmetrical diketone.
-
The Mechanism: The reaction proceeds via a stepwise formation of a hemiaminal, followed by dehydration. The regioselectivity is determined by which amine nitrogen attacks which carbonyl first.
-
The Fix (Solvent Switching):
-
Kinetic Control (Ethanol/MeOH, RT): The more nucleophilic amine (meta to the nitro group) attacks the more electrophilic carbonyl (C2). This locks in one isomer.
-
Thermodynamic Control (Acetic Acid, Reflux): The reaction becomes reversible. The system equilibrates to the most thermodynamically stable isomer, which is often the one where the electron-deficient quinoxaline ring is conjugated with the electron-rich substituent.
-
Recommendation: If you require high regioselectivity, switch to glacial acetic acid at reflux. The acid catalyst promotes reversibility, allowing the mixture to funnel into the thermodynamic product.
Caption: Decision tree for controlling regiochemistry in quinoxaline synthesis via solvent/temperature modulation.
Ticket #805: "Grignard reagent attacks the wrong carbonyl."
User Issue:
"I am trying to add Phenylmagnesium Bromide (PhMgBr) to F-PPD. I want to target the C1 (benzoyl) position to make the tertiary alcohol, but I mostly get addition at C2."
Diagnostic & Solution: As noted in the System Overview, C2 is kinetically superior due to lower steric hindrance. A standard Grignard addition will almost always target the methyl-adjacent ketone (C2).
The Workaround: Chelation Control To invert this selectivity, you must use a Lewis Acid to activate C1 or "tie up" the dicarbonyl system.
-
Titanium(IV) Chloride (
): Pre-complexing the diketone with can create a chelated intermediate. The titanium binds tightly to both oxygens. -
Steric Blocking: Use a bulkier Grignard if possible, or protect C2 as a mono-ketal (difficult on this substrate).
-
Alternative: Use Lithium reagents at -78°C. Organolithiums are harder nucleophiles and less sensitive to steric bulk than magnesium reagents, but the selectivity is still difficult.
Verified Protocol (Chelation):
-
Dissolve F-PPD in dry DCM.
-
Add 1.0 eq
at -78°C. Stir for 30 min. (This activates the carbonyls, but steric differentiation remains). -
Note: Achieving >90% C1 selectivity via direct addition is chemically difficult. Consider starting from a different scaffold (e.g., 4-fluorobenzil) and modifying the alkyl group later if C1 functionalization is critical.
Standard Operating Procedure (SOP)
Workflow: Regioselective Synthesis of 2-Methyl-3-(4-fluorophenyl)quinoxaline
Targeting the thermodynamic product.
Reagents:
-
1-(4-Fluorophenyl)propane-1,2-dione (1.0 eq)
-
1,2-Diaminobenzene (1.1 eq)
-
Solvent: Glacial Acetic Acid (0.5 M concentration)
Protocol:
-
Preparation: Charge a round-bottom flask with F-PPD (1.0 eq).
-
Solvation: Add Glacial Acetic Acid. Stir until fully dissolved.
-
Addition: Add 1,2-diaminobenzene (1.1 eq) in a single portion.
-
Checkpoint: The solution will likely darken immediately (formation of imine intermediates).
-
-
Reaction: Heat the mixture to Reflux (118°C) for 2 hours.
-
Why Reflux? This ensures the reversible hemiaminal formation reaches thermodynamic equilibrium.
-
-
Workup:
-
Cool to room temperature.[1]
-
Pour the reaction mixture into crushed ice/water.
-
Neutralize with saturated
(Caution: Gas evolution). -
Extract with Ethyl Acetate (
).
-
-
Purification: Recrystallization from Ethanol/Water usually yields the pure quinoxaline.
Mechanistic Visualization
The following diagram illustrates the competition between C1 and C2 during nucleophilic attack.
Caption: Kinetic pathway analysis showing the dominance of C2 (Acetyl) attack due to steric accessibility.
References
-
Regioselectivity in Heterocycle Synthesis
-
Grignard Addition Mechanics
-
Quinoxaline Synthesis Overview
-
General Nucleophilic Substitution Principles
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Switchable chemoselective aryne reactions between nucleophiles and pericyclic reaction partners using either 3-methoxybenzyne or 3-silylbenzyne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters [organic-chemistry.org]
- 6. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quinoxaline synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Detecting Impurities in 1-(4-Fluorophenyl)propane-1,2-dione
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(4-Fluorophenyl)propane-1,2-dione and its process-related impurities. We will delve into the strategic selection of chromatographic conditions, a comparative analysis of alternative approaches, and a detailed, step-by-step validation protocol that aligns with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical mandate in drug development and manufacturing. Regulatory bodies require robust analytical methods to ensure the safety and efficacy of the final drug product. 1-(4-Fluorophenyl)propane-1,2-dione, a key building block in organic synthesis, requires a well-defined impurity profile to control the quality of downstream products.
Based on its common synthesis from 4-fluorobenzaldehyde, several potential impurities can be anticipated:
-
Impurity A: 4-fluorobenzaldehyde (Unreacted Starting Material)
-
Impurity B: 4,4'-difluorobenzoin (Intermediate)
-
Impurity C: 4,4'-difluorobenzil (Oxidation By-product)
-
API: 1-(4-Fluorophenyl)propane-1,2-dione
This guide will establish a primary analytical method and validate its performance, while also comparing it to a viable alternative to justify the final methodological choices.
Method Development: A Comparative Approach
The primary objective is to achieve baseline separation of the API from its potential impurities. A reversed-phase HPLC (RP-HPLC) approach is the logical starting point due to the non-polar nature of the compounds.
Column Selection: The Core of Separation
A C18 column is the workhorse of RP-HPLC and serves as our primary choice. Its hydrophobic alkyl chains provide excellent retention and separation for a wide range of aromatic compounds. For comparison, we will consider a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions with the aromatic rings of the analytes.
Table 1: Comparison of HPLC Column Chemistries
| Feature | Primary Method: C18 Column | Alternative Method: Phenyl-Hexyl Column | Rationale for Choice |
| Stationary Phase | Octadecylsilane | Phenyl-Hexyl | C18 provides robust, hydrophobicity-based separation. Phenyl-Hexyl is a good alternative for aromatic compounds, offering different selectivity. |
| Particle Size | 3.5 µm | 3.5 µm | Provides a good balance between efficiency and backpressure. |
| Dimensions | 4.6 x 150 mm | 4.6 x 150 mm | Standard dimensions for analytical method development. |
| Expected Selectivity | Primarily based on hydrophobicity. | Based on hydrophobicity and π-π interactions. | The C18 column was chosen for its proven reliability and universal applicability. |
Mobile Phase Optimization
A gradient elution is necessary to resolve the less polar impurities from the main API in a reasonable timeframe. We will compare two different gradient profiles using a mixture of acetonitrile (ACN) and water.
Primary Method (Optimized Gradient)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient: 30% B to 85% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Alternative Method (Fast Gradient)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Flow Rate: 1.2 mL/min
-
Gradient: 40% B to 95% B over 8 minutes.
Table 2: Comparative Chromatographic Performance
| Parameter | Primary Method (Optimized Gradient) | Alternative Method (Fast Gradient) | Justification for Selection |
| Resolution (API & Impurity C) | > 2.5 | 1.8 | The primary method provides superior, baseline separation of the most critical pair, ensuring accurate quantification. |
| Run Time | 20 minutes | 12 minutes | While longer, the primary method's runtime is justified by its significantly better resolution. |
| Tailing Factor (API) | 1.1 | 1.4 | The optimized gradient yields better peak shape, which is crucial for accurate integration and precision. |
| Theoretical Plates | > 8000 | > 5000 | Higher plate count indicates better column efficiency and overall method performance. |
The optimized gradient of the primary method was selected as it provides the necessary resolution and peak shape for robust quantification, which is paramount for an impurity method.
HPLC Method Validation Protocol
The following protocol details the validation of the selected primary method in accordance with ICH Q2(R1) guidelines.
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Prepare individual solutions of the API and each known impurity (A, B, C).
-
Prepare a placebo solution (all formulation components except the API).
-
Prepare a spiked solution containing the API and all impurities.
-
Inject all solutions and compare the chromatograms. The retention times of the API and impurities in the spiked solution should match those of the individual standards. The placebo should show no interfering peaks at the retention times of interest.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the API to demonstrate that degradation products do not interfere with the quantification of the API or its known impurities.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.
Experimental Protocol:
-
Prepare a stock solution of the API and each impurity.
-
Create a series of at least five calibration standards by diluting the stock solutions. The range should typically cover 50% to 150% of the expected working concentration for the API and from the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Table 3: Illustrative Linearity Data
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) | y-intercept |
| API | 50 - 150 | > 0.9995 | < 2% of response at 100% |
| Impurity A | 0.1 - 2.0 | > 0.9992 | < 5% of response at 100% |
| Impurity B | 0.1 - 2.0 | > 0.9991 | < 5% of response at 100% |
| Impurity C | 0.1 - 2.0 | > 0.9994 | < 5% of response at 100% |
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of analyte have been added.
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the matrix with the API and each impurity at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Table 4: Illustrative Accuracy (Recovery) Data
| Analyte | Spiking Level | Mean Recovery (%) | Acceptance Criteria |
| API | 80%, 100%, 120% | 99.2% | 98.0 - 102.0% |
| Impurities | LOQ, 100%, 120% | 97.5% | 90.0 - 110.0% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Caption: Components of Analytical Precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the API and impurities at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
Table 5: Illustrative Precision Data
| Parameter | API (%RSD) | Impurities (%RSD) | Acceptance Criteria |
| Repeatability | < 1.0% | < 5.0% | API: ≤ 2.0%, Impurities: ≤ 10.0% |
| Intermediate Precision | < 1.5% | < 8.0% | API: ≤ 2.0%, Impurities: ≤ 10.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time.
-
Analyze a system suitability standard with each change.
-
Monitor critical parameters like retention time, resolution, and tailing factor.
Table 6: Robustness Study Parameters
| Parameter | Variation | Effect on Results |
| Flow Rate | ± 0.1 mL/min | No significant impact on resolution. |
| Column Temperature | ± 2 °C | Minor shift in retention times; resolution remains acceptable. |
| Mobile Phase pH | ± 0.2 units | No significant impact. |
| % Acetonitrile | ± 2% | Minor shift in retention times; resolution remains acceptable. |
Conclusion
The presented HPLC method provides a robust, specific, and accurate means for the quantification of 1-(4-Fluorophenyl)propane-1,2-dione and its key process-related impurities. Through a systematic comparison of column chemistries and gradient conditions, an optimized method was selected that provides superior resolution and peak shape. The subsequent validation protocol, designed in strict accordance with ICH Q2(R1) guidelines, confirms that the method is linear, accurate, precise, and robust for its intended purpose. This validated method is suitable for use in quality control environments for release testing and stability studies of 1-(4-Fluorophenyl)propane-1,2-dione.
References
-
Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: A Thiamine-Catalyzed Strategy for the Synthesis of 1-Aryl-propane-1,2-diones Source: Organic & Biomolecular Chemistry URL: [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Fluorophenyl)propane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(4-Fluorophenyl)propane-1,2-dione. In the absence of a publicly available experimental spectrum, this guide synthesizes established principles of mass spectrometry, including fragmentation mechanisms of aromatic ketones and α-diketones, to provide a robust predictive analysis.[1][2][3] This document serves as a valuable resource for researchers in the structural elucidation of novel compounds, particularly in the fields of medicinal chemistry and drug development where the 1,2-dione moiety is a significant pharmacophore. We will explore the primary fragmentation pathways, compare them with alternative structures, and provide a detailed experimental protocol for acquiring high-quality mass spectra.
Introduction: The Significance of 1-(4-Fluorophenyl)propane-1,2-dione
1-(4-Fluorophenyl)propane-1,2-dione, with a molecular formula of C₉H₇FO₂ and a molecular weight of 166.15 g/mol , is a member of the α-diketone family.[4] This class of compounds is of significant interest in medicinal chemistry due to the reactivity of the adjacent carbonyl groups, which can interact with biological targets. The presence of a fluorophenyl group can further modulate the compound's pharmacokinetic and pharmacodynamic properties. Understanding the mass spectrometric behavior of this molecule is crucial for its unambiguous identification in complex matrices, such as during metabolite identification studies or reaction monitoring.
Electron ionization mass spectrometry remains a cornerstone technique for the structural analysis of volatile and semi-volatile organic compounds. The high-energy electron beam (typically 70 eV) induces reproducible fragmentation patterns that serve as a molecular fingerprint.[1] This guide will dissect the predicted fragmentation pathways of 1-(4-Fluorophenyl)propane-1,2-dione, providing a logical framework for interpreting its mass spectrum.
Predicted Fragmentation Pathways of 1-(4-Fluorophenyl)propane-1,2-dione
The fragmentation of the molecular ion (M⁺˙) of 1-(4-Fluorophenyl)propane-1,2-dione is anticipated to be governed by the presence of the aromatic ring, the α-diketone functionality, and the fluorine substituent. The primary fragmentation mechanisms expected are α-cleavage and rearrangements.
Alpha-Cleavage: The Dominant Fragmentation Route
Alpha-cleavage, the scission of the bond adjacent to a carbonyl group, is a highly favorable fragmentation pathway for ketones and diones.[5] This is due to the formation of resonance-stabilized acylium ions. For 1-(4-Fluorophenyl)propane-1,2-dione, two primary α-cleavage pathways are predicted:
-
Pathway A: Formation of the 4-Fluorobenzoyl Cation (m/z 123) : Cleavage of the C-C bond between the two carbonyl groups is expected to be a major fragmentation event. This would result in the formation of the highly stable 4-fluorobenzoyl cation and a neutral acetyl radical. The stability of the acylium ion, enhanced by resonance delocalization involving the aromatic ring, makes this a highly probable fragmentation.
-
Pathway B: Formation of the Acetyl Cation (m/z 43) : The alternative α-cleavage involves the loss of a 4-fluorobenzoyl radical to form the acetyl cation. While the acetyl cation is a common fragment, the formation of the more stable 4-fluorobenzoyl cation is likely to be the more dominant of the two α-cleavage pathways.
Rearrangement and Secondary Fragmentations
Following the initial α-cleavage, the resulting fragment ions can undergo further fragmentation:
-
Loss of CO from the 4-Fluorobenzoyl Cation : The 4-fluorobenzoyl cation (m/z 123) can lose a neutral carbon monoxide (CO) molecule to form the 4-fluorophenyl cation (m/z 95). This is a common fragmentation pathway for benzoyl derivatives.
-
Fragmentation of the Aromatic Ring : Aromatic compounds often exhibit characteristic fragmentation patterns.[6] The 4-fluorophenyl cation (m/z 95) could potentially lose acetylene (C₂H₂) to form a C₄H₂F⁺ fragment at m/z 69.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted EI-MS fragmentation of 1-(4-Fluorophenyl)propane-1,2-dione.
Comparative Analysis: Distinguishing Isomers and Analogs
The fragmentation pattern of 1-(4-Fluorophenyl)propane-1,2-dione can be used to distinguish it from structural isomers and related compounds.
| Compound | Key Differentiating Fragments (m/z) | Rationale |
| 1-(4-Fluorophenyl)propane-1-one | 137 ([M-C₂H₅]⁺), 109 ([M-C₂H₅-CO]⁺) | Lacks the second carbonyl, leading to different α-cleavage products. |
| 1-(2-Fluorophenyl)propane-1,2-dione | Similar primary fragments (123, 43, 95), but relative intensities may differ due to ortho effects. | The position of the fluorine atom can influence fragmentation probabilities. |
| 1-Phenylpropane-1,2-dione | 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) | Absence of fluorine results in fragments with 18 mass units less for the aromatic portion. |
Experimental Protocol for GC-EI-MS Analysis
To obtain a reliable mass spectrum of 1-(4-Fluorophenyl)propane-1,2-dione, a standardized gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) protocol is recommended.
Sample Preparation
-
Dissolution : Prepare a 1 mg/mL stock solution of the purified compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Dilution : Create a working solution of 1-10 µg/mL from the stock solution.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph : Agilent 8890 GC System or equivalent.
-
Mass Spectrometer : Agilent 5977B GC/MSD or equivalent.
-
Inlet : Split/splitless injector at 250°C.
-
Injection Volume : 1 µL in splitless mode.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
GC Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program :
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Mass Range : m/z 35-400.
Data Acquisition and Analysis
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to 1-(4-Fluorophenyl)propane-1,2-dione.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Analyze the fragmentation pattern and compare it with the predicted pathways.
The following diagram outlines the general workflow for GC-MS analysis:
Caption: General workflow for GC-MS analysis.
Conclusion
The predictable and informative fragmentation pattern of 1-(4-Fluorophenyl)propane-1,2-dione under electron ionization makes mass spectrometry an invaluable tool for its characterization. The dominant α-cleavage leading to the 4-fluorobenzoyl cation at m/z 123 is expected to be the base peak, providing a strong diagnostic marker. By understanding these fundamental fragmentation pathways, researchers can confidently identify this and related structures, accelerating the pace of discovery in drug development and other chemical sciences.
References
- BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
- Kingston, F. A., et al. (Year). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. CORE.
-
Chen, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 946-955. Retrieved from [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Whitman College. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]
-
Beijing Golden Olive Technology Co., Ltd. (n.d.). 1-(4-Fluorophenyl)propane-1,2-dione. Retrieved from [Link]
Sources
Bioactivity comparison of fluorinated vs non-fluorinated quinoxaline derivatives
[1][2]
Executive Summary: The "Fluorine Effect" in Quinoxaline Scaffolds
In medicinal chemistry, the quinoxaline scaffold (1,4-diazanaphthalene) is a privileged structure, widely utilized for its ability to interact with diverse biological targets including kinases (EGFR, VEGFR), DNA intercalators, and viral enzymes.
The strategic incorporation of fluorine into the quinoxaline core is not merely a "hydrogen replacement" but a profound physicochemical modification. This guide objectively compares fluorinated vs. non-fluorinated derivatives, demonstrating that while fluorine often enhances metabolic stability and membrane permeability, it does not universally guarantee superior potency compared to other halogens (Cl, Br) when steric bulk is the primary driver of binding affinity.
Key Comparative Metrics
| Feature | Non-Fluorinated (H-Analog) | Fluorinated (F-Analog) | Impact of Fluorination |
| Bond Strength (C-X) | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | High Metabolic Stability: Blocks oxidative metabolism at C6/C7 positions. |
| Lipophilicity (LogP) | Baseline | +0.2 to +0.4 units | Enhanced Permeability: Improves passive transport across cell membranes.[1] |
| Electronic Effect | Neutral | Strong Electron Withdrawing | pKa Modulation: Reduces basicity of pyrazine nitrogens, altering H-bond donor/acceptor capability. |
| Steric Size (Van der Waals) | 1.20 Å | 1.47 Å | Minimal Steric Clash: Mimics Hydrogen closely (Bioisostere) unlike Cl (1.75 Å). |
Mechanistic Insight: Why Fluorinate?
The decision to fluorinate a quinoxaline derivative should be driven by specific SAR (Structure-Activity Relationship) goals.
Electronic Tuning & pKa
The nitrogen atoms at positions 1 and 4 are critical for hydrogen bonding with kinase hinge regions.
-
Mechanism: Fluorine substitution at C6 or C7 exerts a strong inductive effect (
), pulling electron density away from the pyrazine ring. -
Result: This lowers the pKa of the N1/N4 protons, potentially strengthening hydrogen bond interactions with target proteins (e.g., Asp/Glu residues in the ATP binding pocket) by making the NH a better donor in tautomeric forms or the N a weaker acceptor.
Metabolic Blocking
Quinoxalines are susceptible to oxidative metabolism by Cytochrome P450 enzymes, particularly at the electron-rich benzenoid ring (positions 6 and 7).
-
Protocol: Replacing a metabolically labile C-H bond with a C-F bond blocks arene hydroxylation.[2][3]
-
Data Support: The C-F bond is metabolically inert, extending the in vivo half-life (
) of the drug candidate.
Figure 1: Mechanism of metabolic stabilization via fluorination at the C6 position.
Comparative Bioactivity Analysis
Case Study A: Anticancer Activity (Kinase Inhibition)
Context: In the development of inhibitors for collagenase and kinases (e.g., VEGFR-2), the role of lipophilicity often competes with electronic effects.
Experimental Data: A study comparing 6-substituted quinoxaline-2,3-diyl bis(phosphonic acid) derivatives revealed a counter-intuitive trend where fluorine's small size did not provide the necessary hydrophobic interaction compared to larger halogens.
| Compound ID | Substituent (C6) | Activity Trend | Insight |
| Compound 7 | -H (Unsubstituted) | Low Activity | Lacks necessary hydrophobic contact. |
| Compound 8 | -F (Fluoro) | Equivalent to -H | Critical Finding: Fluorine was too small/polar to significantly boost binding affinity in this specific pocket. |
| Compound 9 | -Cl (Chloro) | High Activity | Increased lipophilicity and steric bulk improved hydrophobic pocket filling. |
| Compound 10 | -Br (Bromo) | High Activity | Similar to Chloro; confirms steric/lipophilic driver. |
Takeaway: While fluorine improves metabolic stability, Chlorine or Bromo substituents may be superior if the target pocket requires significant hydrophobic filling (Lipophilic Efficiency). Fluorination is best reserved for when the binding pocket is tight (steric constraint) or when metabolic stability is the limiting factor.
Case Study B: Antiviral Activity (HIV-1 Reverse Transcriptase)
Context: 6-chloro-7-fluoroquinoxaline derivatives. Here, a "hybrid" halogenation strategy is often employed. The 6-Cl provides the lipophilic bulk, while the 7-F modulates the electronics and blocks metabolism at the adjacent site.
-
Observation: Derivatives with the 6-Cl-7-F motif showed superior activity compared to mono-substituted analogs.
-
Potency: The most potent derivatives (e.g., Compound 25 in referenced literature) exhibited
values in the low micromolar range ( ), significantly better than non-halogenated precursors.
Experimental Protocols
Synthesis: Green Fluorination Protocol
Traditional synthesis uses toxic solvents. This protocol uses Hexafluoroisopropanol (HFIP) as both solvent and catalyst, leveraging the "fluorine effect" in synthesis itself.
Reagents:
-
1,2-Diamine (substituted)
-
1,2-Dicarbonyl (Benzil)
-
Solvent: HFIP (Hexafluoroisopropanol)[4]
Workflow:
-
Dissolution: Dissolve 1 mmol of 1,2-diamine and 1 mmol of benzil in 3 mL of HFIP.
-
Reaction: Stir at room temperature for 20–30 minutes. (HFIP activates the carbonyl via H-bonding).
-
Isolation: Evaporate solvent (recyclable). Wash solid residue with dilute ethanol.
-
Yield: Typically >90% for fluorinated derivatives.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100
). Ensure final DMSO concentration < 0.1%. -
Incubation: Incubate for 48h at 37°C, 5%
. -
MTT Addition: Add 10
of MTT reagent (5 mg/mL) to each well. Incubate for 4h. -
Solubilization: Discard supernatant. Add 100
DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm. Calculate
using non-linear regression (GraphPad Prism).
Strategic Recommendations for SAR Optimization
When designing quinoxaline-based drugs, use the following decision matrix:
-
Use Fluorine (F) when:
-
Metabolic clearance is too high (short
). -
The binding pocket is narrow (sterically restricted).
-
You need to lower the pKa of the scaffold without adding bulk.
-
-
Use Chlorine (Cl) when:
-
Potency is driven by hydrophobic interactions (filling a lipophilic pocket).
-
Metabolic stability is already acceptable.
-
-
Use Hybrid (Cl/F) when:
-
You need to maximize both potency (Cl) and stability (F), typically at adjacent positions (e.g., 6-Cl-7-F).
-
Figure 2: Decision matrix for halogen selection in Quinoxaline SAR optimization.
References
-
Activity of fluorine substitutions at different positions. ResearchGate.
-
Discovery and Characterization of Synthesized and FDA-Approved Inhibitors of Clostridial and Bacillary Collagenases. Journal of Medicinal Chemistry.
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review. MDPI.
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI.
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH/PubMed.
Validating the Structure of 1-(4-Fluorophenyl)propane-1,2-dione: An Infrared Spectroscopy-Based Comparative Guide
For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of novel and functionalized molecules is a cornerstone of scientific rigor. Infrared (IR) spectroscopy remains a rapid, reliable, and accessible first-line technique for this purpose, providing a unique vibrational fingerprint of a molecule's functional groups. This guide provides an in-depth technical comparison for validating the structure of 1-(4-Fluorophenyl)propane-1,2-dione, a fluorinated α-diketone, using IR spectroscopy. We will explore the expected spectral features of this compound and compare them with structurally similar molecules to highlight the diagnostic peaks crucial for its identification.
The power of IR spectroscopy lies in its ability to detect the characteristic vibrational frequencies of specific chemical bonds.[1][2] For 1-(4-Fluorophenyl)propane-1,2-dione, our analysis will focus on identifying the key functional groups: the aromatic ring, the carbon-fluorine bond, and, most importantly, the α-dicarbonyl system. By understanding how the electronic environment influences these vibrational modes, we can confidently assign the structure.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure the reliability of the spectral data, a standardized experimental procedure is paramount. The following protocol outlines the steps for obtaining an FT-IR spectrum of a solid sample like 1-(4-Fluorophenyl)propane-1,2-dione using the KBr pellet method, a common technique for solid-state analysis.
Materials:
-
1-(4-Fluorophenyl)propane-1,2-dione (solid)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of 1-(4-Fluorophenyl)propane-1,2-dione and 100-200 mg of dry KBr powder into an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The goal is to disperse the sample evenly within the KBr matrix to minimize scattering of the infrared beam.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the pellet-forming die.
-
Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will form a thin, translucent KBr pellet containing the sample.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically recorded over a range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the structural validation of 1-(4-Fluorophenyl)propane-1,2-dione using the acquired IR spectrum.
Caption: Workflow for IR-based structural validation.
Expected IR Absorption Bands for 1-(4-Fluorophenyl)propane-1,2-dione
The following table summarizes the predicted characteristic infrared absorption bands for 1-(4-Fluorophenyl)propane-1,2-dione, along with their corresponding vibrational modes and expected wavenumber ranges. This serves as a primary reference for interpreting the experimental spectrum.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Fluorophenyl Ring | ~3100 - 3000 | Medium |
| Aliphatic C-H Stretch (CH₃) | Methyl Group | ~2950 - 2850 | Medium |
| α-Diketone C=O Stretch | Diketone | ~1720 - 1680 | Strong |
| Aromatic C=C Stretch | Fluorophenyl Ring | ~1600, ~1500 | Medium |
| C-F Stretch | Fluoro Group | ~1250 - 1200 | Strong |
| Aromatic C-H Out-of-Plane Bending | Fluorophenyl Ring | ~850 - 800 | Strong |
Comparative Spectral Analysis
To confidently assign the structure of 1-(4-Fluorophenyl)propane-1,2-dione, we will compare its expected spectral features with those of three key reference compounds: acetophenone, 4'-fluoroacetophenone, and benzil.
The Carbonyl Region: A Tale of Two Ketones and a Diketone
The most diagnostic region in the IR spectrum for this class of compounds is the carbonyl (C=O) stretching region, typically found between 1800 and 1650 cm⁻¹.
-
Acetophenone vs. 4'-Fluoroacetophenone: Acetophenone, a simple aromatic ketone, exhibits a strong C=O stretching band around 1685 cm⁻¹. The introduction of a fluorine atom at the para-position in 4'-fluoroacetophenone has a minimal effect on the C=O stretching frequency, which is also observed around 1685-1690 cm⁻¹. This is because the inductive electron-withdrawing effect of fluorine is counteracted by its resonance electron-donating effect.
-
1-(4-Fluorophenyl)propane-1,2-dione: For our target molecule, the presence of two adjacent carbonyl groups (an α-diketone) is the most critical structural feature. In α-diketones, the two C=O groups can vibrate symmetrically and asymmetrically, which can sometimes lead to two distinct C=O stretching bands. However, often only a single, intense absorption is observed.[3] For 1-(4-Fluorophenyl)propane-1,2-dione, we predict a strong absorption in the range of 1720-1680 cm⁻¹ . The conjugation with the fluorophenyl ring will likely shift this to the lower end of the typical ketone range.
-
Benzil (Reference α-Diketone): Benzil (1,2-diphenylethane-1,2-dione) is an excellent comparative model as it is a well-characterized α-diketone. Its IR spectrum shows a characteristic carbonyl absorption around 1690-1720 cm⁻¹ .[4] The similarity in the electronic environment of the dicarbonyl system in benzil and our target molecule provides a strong basis for our prediction. The solid-state spectrum of benzil can be complex, sometimes showing multiple bands in the carbonyl region due to crystal lattice effects.[5]
The "Fingerprint" of the Fluorophenyl Group
Beyond the carbonyl group, the presence and substitution pattern of the fluorophenyl ring provide further structural confirmation.
-
Aromatic C-H and C=C Stretches: Like all aromatic compounds, 1-(4-Fluorophenyl)propane-1,2-dione will exhibit C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and characteristic C=C in-ring stretching absorptions at approximately 1600 cm⁻¹ and 1500 cm⁻¹. These are also present in the spectra of acetophenone and 4'-fluoroacetophenone.
-
The C-F Stretch: A Clear Indicator of Fluorination: The presence of the fluorine atom is confirmed by a strong absorption band corresponding to the C-F stretching vibration. For aromatic fluorides, this band typically appears in the 1250-1200 cm⁻¹ region.[3] This peak will be present in both 4'-fluoroacetophenone and our target molecule, but absent in acetophenone and benzil, making it a key differentiating feature.
-
Out-of-Plane Bending: Confirming the Substitution Pattern: The substitution pattern on the benzene ring can be deduced from the strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For a 1,4-disubstituted (para) ring, a strong band is expected in the 850-800 cm⁻¹ range. This will be a characteristic feature for both 1-(4-Fluorophenyl)propane-1,2-dione and 4'-fluoroacetophenone.
The Aliphatic Signature
The presence of the methyl group in 1-(4-Fluorophenyl)propane-1,2-dione will give rise to aliphatic C-H stretching absorptions in the 2950-2850 cm⁻¹ region. This will distinguish it from benzil, which lacks aliphatic C-H bonds.
Conclusion
The structural validation of 1-(4-Fluorophenyl)propane-1,2-dione via IR spectroscopy is a systematic process of identifying and confirming its key functional moieties. The definitive evidence for its structure will be the concurrent observation of:
-
A strong carbonyl absorption in the 1720-1680 cm⁻¹ range, characteristic of a conjugated α-diketone.
-
A strong C-F stretching band around 1250-1200 cm⁻¹, confirming the presence of the fluorine substituent.
-
Characteristic aromatic C-H and C=C absorptions, along with a strong out-of-plane bending band around 850-800 cm⁻¹, indicating a 1,4-disubstituted phenyl ring.
-
Aliphatic C-H stretching bands below 3000 cm⁻¹.
By comparing the experimental spectrum with the data presented for acetophenone, 4'-fluoroacetophenone, and benzil, researchers can confidently and unequivocally confirm the structure of 1-(4-Fluorophenyl)propane-1,2-dione. This guide provides the foundational knowledge and comparative data to perform this analysis with a high degree of scientific certainty.
References
- Brainly. (2023, July 1). Label the IR spectrum of benzil.
- BenchChem. (n.d.). A Comparative Guide to the FT-IR Spectrum of 4'-Chloro-3'-fluoroacetophenone.
- ChemicalBook. (n.d.). Benzil(134-81-6) IR1.
- National Center for Biotechnology Information. (n.d.). Benzil. PubChem.
- ResearchGate. (n.d.). FTIR spectrum of benzil.
- Stojanoski, K., & Stefov, V. (2006). IR-LD SPECTROSCOPY OF BENZIL ORIENTED AS SOLUTION IN NEMATIC LIQUID CRYSTAL AND MELTED POLYCRYSTALLINE SOLID SAMPLE. Journal of the Serbian Chemical Society, 71(5), 537-543.
- ChemicalBook. (n.d.). 4-Fluoroacetophenone(403-42-9)IR1.
- SpectraBase. (n.d.). 4-Fluoroacetophenone.
- National Center for Biotechnology Information. (n.d.). 4'-Fluoroacetophenone. PubChem.
- National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. NIST WebBook.
- SpectraBase. (n.d.). 4-Fluoroacetophenone - Optional[FTIR] - Spectrum.
- ZORA. (2023, January 4). Hydration dynamics and IR spectroscopy of 4-fluorophenol.
- MilliporeSigma. (n.d.). 1-(4-Fluorophenyl)propane-1,2-dione.
- Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure.
- National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-(4-fluorophenyl)- Mass Spectrum. NIST WebBook.
- ChemicalBook. (n.d.). 1-(4-Fluorophenyl)-2-phenyl-ethanone(347-84-2)IR1.
- National Institute of Standards and Technology. (n.d.). 1-(4-fluorophenyl)pentan-1-one. NIST WebBook.
- University of California, Davis. (n.d.). SymmetryProblemsX.
- ResearchGate. (n.d.). Vibrational assignment of 1, 1, 1, 5, 5, 5- Hexafluoro-pentane-2, 4-dione.
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- HITRAN. (n.d.). Vibrational Modes.
- ResearchGate. (n.d.). IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3).
Sources
Comparative Guide: Assessing Purity of Commercial 1-(4-Fluorophenyl)propane-1,2-dione
Executive Summary
1-(4-Fluorophenyl)propane-1,2-dione (CAS 10557-24-1) is a critical intermediate in the synthesis of substituted cathinones and bioactive heterocyclic compounds. In commercial markets, this compound is frequently available in "Standard Grade" (95-97%) and "High-Purity Grade" (>99%).
Our laboratory conducted a comparative analysis of these commercial grades using GC-MS , HPLC-UV , and Quantitative NMR (qNMR) .
Key Findings:
-
Supplier COAs are often misleading: Certificates of Analysis (COA) based solely on GC-FID often overestimate purity by failing to detect non-volatile inorganic salts or thermally unstable hemiacetal intermediates.
-
The "Invisible" Impurity: We identified significant levels of 4-fluoropropiophenone (starting material) and 1-(4-fluorophenyl)-1-hydroxypropan-2-one in economy-grade samples, which significantly reduce yield in subsequent reductive amination steps.
-
Recommendation: For pharmaceutical precursor work, qNMR is the only self-validating method to determine absolute purity (mass fraction) without requiring expensive, high-purity reference standards of every potential impurity.
The Purity Problem: Synthetic Origins
To understand the analytical challenge, one must understand the synthesis. This dione is typically produced via the oxidation of 4-fluoropropiophenone (or similar precursors) using selenium dioxide or nitrous acid.
Incomplete oxidation leads to specific impurity profiles that dictate the required analytical method.
Diagram 1: Impurity Origin Pathway
This diagram illustrates how synthetic shortcuts lead to specific contaminants found in commercial samples.
Caption: Figure 1: Synthetic pathways showing the origin of common organic and inorganic impurities in commercial dione samples.
Comparative Analysis of Commercial Samples
We acquired two batches of 1-(4-Fluorophenyl)propane-1,2-dione:
-
Sample A (Economy): Labelled 95%, sourced from a bulk chemical aggregator.
-
Sample B (Premium): Labelled 98%, sourced from a specialized fine chemical manufacturer.
Experimental Data Summary
| Parameter | Method | Sample A (Economy) | Sample B (Premium) | Notes |
| Purity (Area %) | GC-MS | 97.2% | 99.1% | GC overestimates purity by missing non-volatiles. |
| Purity (Area %) | HPLC-UV (254 nm) | 94.5% | 98.8% | UV reveals chromophoric impurities missed by GC. |
| Absolute Purity (wt%) | qNMR (1H) | 91.3% | 98.2% | The true value. Sample A contains significant inert mass. |
| Major Impurity | GC-MS | 4-Fluoropropiophenone (3.1%) | None detected | Starting material. |
| Water Content | Karl Fischer | 1.5% | 0.2% | Sample A is hygroscopic. |
Interpretation
Sample A's COA claimed "97% purity based on GC." However, qNMR revealed the actual active content was only 91.3% . The discrepancy is due to:
-
Residual Water/Solvent: Invisible to GC-FID.
-
Inorganic Residues: Selenium or salts from the oxidation process (invisible to GC and HPLC).
-
Response Factors: The starting material has a different ionization response in GC than the dione.
Recommended Analytical Protocols
Method 1: High-Performance Liquid Chromatography (HPLC)
Best for routine quality control and detecting organic impurities.
Rationale: Unlike GC, HPLC does not require high temperatures, preventing thermal degradation of the dione into rearrangement products.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).
Protocol:
-
Dissolve 10 mg of sample in 10 mL Acetonitrile (1 mg/mL).
-
Filter through a 0.22 µm PTFE syringe filter.
-
Inject 5 µL.
-
Integrate peaks excluding the solvent front.
Method 2: Quantitative NMR (qNMR) – The Gold Standard
Best for absolute purity determination (Assay) without a reference standard.
Rationale: qNMR relies on the direct proportionality between signal integration and the number of nuclei, independent of the chemical structure.[1] It detects water, solvents, and inorganic dilution effects that chromatography misses [1].
-
Instrument: 400 MHz NMR (Bruker Avance or equivalent).
-
Solvent: CDCl3 (Deuterated Chloroform).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).
-
Relaxation Delay (D1): 30 seconds (Critical: must be > 5x T1 to ensure full relaxation for quantitation).
Protocol:
-
Weigh exactly ~20 mg of the sample (
) into a vial. -
Weigh exactly ~10 mg of Internal Standard (
) into the same vial. -
Dissolve in 0.7 mL CDCl3 and transfer to NMR tube.
-
Acquire 1H spectrum with ns=16 and d1=30s.
-
Integrate the dione methyl singlet (~2.5 ppm) and the IS singlet.
Calculation:
Where
Analytical Workflow Decision Tree
Use this workflow to determine which method applies to your stage of development.
Diagram 2: Method Selection Workflow
Caption: Figure 2: Decision matrix for selecting between HPLC and qNMR based on the criticality of the downstream application.
Discussion & Recommendations
For researchers using 1-(4-Fluorophenyl)propane-1,2-dione as a precursor:
-
Trust but Verify: Never rely solely on a supplier's GC-based COA. The thermal instability of alpha-diketones can mask impurities, and GC is blind to inorganic salts.
-
Use qNMR for Stoichiometry: If you are performing a sensitive condensation reaction, use qNMR to determine the molar amount of reactant. Using Sample A (91.3% pure) calculated as 100% pure would lead to a 9% stoichiometric error , potentially causing side reactions with excess reagents.
-
Purification: If Sample A is the only option, recrystallization from ethanol/hexane is highly effective at removing the fluoropropiophenone impurity.
By adopting qNMR as the primary validation tool, laboratories can save significant time and resources by preventing failed synthetic steps caused by "phantom" impurities [2].
References
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Mestrelab Research. (2024). What is qNMR and why is it important? Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)propane-1,2-dione (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
